Fenoxazoline
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSWQDCHLWRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21370-21-8 (unspecified hydrochloride) | |
| Record name | Fenoxazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30197533 | |
| Record name | Fenoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-91-7 | |
| Record name | Fenoxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4846-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenoxazoline: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent, primarily utilized as a topical nasal decongestant.[1] Chemically identified as 2-((2-isopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole, it belongs to the imidazoline class of compounds. Its therapeutic effect is derived from its action as an agonist at α-adrenergic receptors, leading to vasoconstriction of the blood vessels in the nasal mucosa. This action reduces swelling and alleviates nasal congestion.[1] This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and key experimental methodologies related to this compound.
Discovery and Historical Development
The development of imidazoline derivatives for nasal decongestion began in the 1940s, with a focus on creating peripherally active adrenergic compounds for topical application.[2] While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development falls within this broader historical context of imidazoline research. This compound is known by various trade names, including Rhinox, Nasenol, and Nasostop.[1]
Mechanism of Action
This compound exerts its pharmacological effects primarily through the stimulation of α-adrenergic receptors on the smooth muscle cells of blood vessels within the nasal passages.[1] This agonistic activity triggers a signaling cascade that results in vasoconstriction, thereby reducing blood flow to the nasal mucosa and decreasing swelling and congestion. The onset of action is relatively rapid, providing temporary relief from nasal congestion associated with conditions such as rhinitis and sinusitis.
Signaling Pathway
The primary signaling pathway initiated by this compound involves the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. The binding of this compound to these receptors leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.
Figure 1: Simplified signaling pathway of this compound-induced vasoconstriction.
Quantitative Pharmacological Data
Detailed quantitative data on the binding affinity (Ki), efficacy (EC50), and pharmacokinetic parameters (Cmax, Tmax, half-life) of this compound are not consistently reported in publicly accessible scientific literature. Comparative studies with other imidazoline decongestants often focus on clinical endpoints such as the duration of action and subjective relief of congestion rather than providing specific molecular pharmacology data. One study noted that after 20 minutes, several imidazoline preparations exhibited approximately 60% of their maximum decongestive effect, which was achieved after about 40 minutes, leading to a roughly 20% increase in nasal volume. However, this study did not provide specific EC50 values for this compound.
Table 1: Pharmacological Data for this compound (Data Not Available)
| Parameter | Value | Receptor/System | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | N/A | α1-Adrenergic Receptor | |
| N/A | α2-Adrenergic Receptor | ||
| N/A | Imidazoline I1 Receptor | ||
| N/A | Imidazoline I2 Receptor | ||
| Functional Activity (EC50) | N/A | Vasoconstriction | |
| Pharmacokinetics | |||
| Cmax (intranasal) | N/A | Human Plasma | |
| Tmax (intranasal) | N/A | Human Plasma |
| Half-life (t½) | N/A | Human Plasma | |
N/A: Not available in the reviewed literature.
Key Experimental Protocols
While specific, detailed experimental protocols for the initial discovery and characterization of this compound are not available, the following sections describe the general methodologies that would have been employed for its synthesis and pharmacological evaluation.
Synthesis of this compound
The synthesis of this compound, 2-((2-isopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole, typically involves a nucleophilic substitution reaction.
General Protocol:
-
Reaction Setup: A reaction vessel is charged with 2-isopropylphenol and a suitable solvent, such as a polar aprotic solvent (e.g., acetone, DMF).
-
Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the mixture to deprotonate the hydroxyl group of the 2-isopropylphenol, forming a phenoxide intermediate.
-
Nucleophilic Substitution: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride ion from the 2-(chloromethyl)imidazoline.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature for several hours to ensure completion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Figure 2: General workflow for the synthesis of this compound.
Receptor Binding Assay (General Methodology)
To determine the binding affinity of this compound for adrenergic receptors, a competitive radioligand binding assay would be performed.
Protocol Outline:
-
Membrane Preparation: Membranes expressing the target receptor (e.g., α1-adrenergic receptor) are prepared from a suitable cell line or tissue source.
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of this compound for the receptor using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay (General Methodology)
The functional activity of this compound as a vasoconstrictor can be assessed using an in vitro organ bath assay.
Protocol Outline:
-
Tissue Preparation: A segment of a blood vessel, such as the rabbit aorta, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Tension Measurement: The tissue is connected to an isometric force transducer to record changes in tension (contraction and relaxation).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: Increasing concentrations of this compound are cumulatively added to the organ bath, and the resulting contractile response is recorded at each concentration until a maximal response is achieved.
-
Data Analysis: The concentration-response data are plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response) is determined.
Conclusion
This compound is an established imidazoline-based nasal decongestant with a well-understood mechanism of action centered on its agonist activity at α-adrenergic receptors. While its place in the historical development of nasal decongestants is clear, a significant gap exists in the publicly available, detailed quantitative pharmacological data and specific experimental protocols for this compound. Further research and publication of these specific data points would be invaluable for a more complete technical understanding of this compound and for facilitating comparative analyses with other sympathomimetic agents.
References
Early Pharmacological Insights into Fenoxazoline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline, a synthetic sympathomimetic amine of the imidazoline class, emerged as a potent vasoconstrictor with primary applications as a topical nasal decongestant. Its pharmacological activity is rooted in its interaction with the adrenergic system, specifically as an agonist at α-adrenergic receptors. This technical guide provides an in-depth analysis of the early pharmacological studies that characterized the foundational science of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols employed in its initial evaluation.
Core Mechanism of Action: Alpha-Adrenergic Agonism
This compound exerts its pharmacological effects primarily by acting as a direct agonist at α-adrenergic receptors located on the smooth muscle of blood vessels.[1] This interaction initiates a signaling cascade that results in vasoconstriction, a key effect for its therapeutic application in relieving nasal congestion.
The primary mechanism involves the activation of α1-adrenergic receptors, which are coupled to the Gq protein signaling pathway. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.
In Vitro Pharmacological Data
Early in vitro studies were crucial in quantifying the vasoconstrictor effects of this compound. A key study by Baggio, Poggioli, and Greggia in 1969 investigated the action of this compound on isolated spiral strips of rabbit and rat aortas.[2] While the full quantitative data from this study is not widely available, the title and context within pharmacological literature confirm its role in establishing the direct vasoconstrictor properties of the compound. Such studies typically generate dose-response curves to determine key parameters like the median effective concentration (EC50).
| Parameter | Value | Experimental Model | Reference |
| Agonist Activity | Vasoconstriction | Isolated Rabbit and Rat Aorta Strips | Baggio et al., 1969[2] |
Experimental Protocols
Isolated Tissue Bath for Vasoconstrictor Activity
The foundational in vitro evaluation of this compound's vasoconstrictor properties was conducted using isolated tissue bath experiments. This methodology allows for the direct measurement of a drug's effect on vascular smooth muscle tone in a controlled environment.
Methodology:
-
Tissue Preparation: Aortas from rabbits and rats were dissected and prepared as spiral strips.
-
Mounting: The tissue strips were mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Transducer Connection: One end of the tissue strip was fixed, while the other was connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues were allowed to equilibrate under a resting tension for a specified period.
-
Drug Administration: Cumulative concentrations of this compound were added to the organ bath.
-
Data Recording: The contractile response (increase in tension) was recorded after each addition, allowing for the construction of a dose-response curve.
In Vivo and Clinical Observations
While specific quantitative data from early in vivo animal studies and human clinical trials on this compound are sparse in readily available literature, the widespread and continued use of this compound as a nasal decongestant provides substantial qualitative evidence of its efficacy. Clinical use relies on its ability to constrict the blood vessels in the nasal mucosa, thereby reducing swelling and improving nasal airflow.[1]
Modern clinical evaluation of nasal decongestants often employs techniques such as rhinomanometry and acoustic rhinometry to objectively measure changes in nasal resistance and cross-sectional area. Although early studies on this compound may not have utilized these specific technologies, the principles of assessing changes in nasal patency would have been central to its clinical development.
Potential Side Effects and Considerations
The pharmacological action of this compound as an α-adrenergic agonist also underlies its potential side effects. Prolonged use can lead to tachyphylaxis (reduced effectiveness) and rebound congestion (rhinitis medicamentosa), where nasal congestion worsens upon discontinuation of the drug.[1] Systemic absorption, although minimal with topical application, can potentially lead to cardiovascular effects such as increased heart rate and blood pressure, particularly in sensitive individuals or with overuse.
Conclusion
The early pharmacological studies of this compound established its profile as a potent vasoconstrictor acting through the stimulation of α-adrenergic receptors. In vitro experiments on isolated vascular tissues provided the foundational evidence for its direct action on smooth muscle. While detailed quantitative data from these seminal studies are not extensively documented in modern databases, their findings paved the way for the clinical development and long-standing use of this compound as an effective topical nasal decongestant. This guide serves to consolidate the core pharmacological principles of this compound for the modern researcher, highlighting the established mechanism of action and the experimental approaches used in its initial characterization.
References
Chemical structure and properties of Fenoxazoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline hydrochloride is a sympathomimetic agent, belonging to the class of imidazoline derivatives. It is primarily recognized for its potent vasoconstrictive properties, which has led to its clinical use as a topical nasal decongestant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for the study of this compound hydrochloride.
Chemical Structure and Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a central imidazoline ring linked to a substituted phenoxy group.
Chemical Structure:
-
IUPAC Name: 2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride[1]
-
CAS Number: 21370-21-8[1]
-
Molecular Formula: C₁₃H₁₉ClN₂O[1]
-
SMILES: CC(C)c1ccccc1OCC2=NCCN2.Cl
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 254.75 g/mol | [1] |
| Appearance | Crystals | [2] |
| Melting Point | 174°C | |
| Solubility | Soluble in water and ethanol. | |
| pKa | Not Available |
Pharmacology
This compound hydrochloride exerts its pharmacological effects primarily through its interaction with adrenergic receptors, leading to vasoconstriction.
Mechanism of Action
This compound is a sympathomimetic agent that acts as an agonist at α-adrenergic receptors. Its primary mechanism of action involves the activation of α₁-adrenergic receptors on the smooth muscle cells of peripheral blood vessels. This activation initiates a downstream signaling cascade that results in vasoconstriction. There is also evidence to suggest a less potent, secondary effect on α₂-adrenergic receptors, which can also contribute to vasoconstriction.
Signaling Pathways
The activation of α₁ and α₂-adrenergic receptors by this compound hydrochloride triggers distinct intracellular signaling pathways.
α₁-Adrenergic Receptor Signaling Pathway:
Upon binding of this compound to the α₁-adrenergic receptor, a Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various proteins that ultimately results in smooth muscle contraction and vasoconstriction.
Caption: α₁-Adrenergic Receptor Signaling Pathway for this compound HCl.
α₂-Adrenergic Receptor Signaling Pathway:
The activation of α₂-adrenergic receptors by this compound involves the coupling to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which can contribute to smooth muscle contraction, although this is a less pronounced effect compared to the α₁-mediated pathway.
Caption: α₂-Adrenergic Receptor Signaling Pathway for this compound HCl.
Pharmacological Parameters
Quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this compound hydrochloride at adrenergic and imidazoline receptors are essential for a complete pharmacological profile. A summary of available data is presented in Table 2.
Table 2: Pharmacological Parameters of this compound Hydrochloride
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀/IC₅₀) | Reference |
| α₁-Adrenergic | Not Available | Not Available | |
| α₂-Adrenergic | Not Available | Not Available | |
| Imidazoline I₁ | Not Available | Not Available | |
| Imidazoline I₂ | Not Available | Not Available |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the pharmacological characterization of this compound hydrochloride.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound hydrochloride for α-adrenergic and imidazoline receptors.
Objective: To determine the Kᵢ of this compound hydrochloride at specific receptor subtypes.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).
-
Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α₁-receptors, [³H]-Rauwolscine for α₂-receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of unlabeled this compound hydrochloride to the membrane preparation.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration. Determine the IC₅₀ value (the concentration of this compound hydrochloride that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
In Vitro Vasoconstriction Assay
This functional assay measures the ability of this compound hydrochloride to induce contraction in isolated blood vessels.
Objective: To determine the EC₅₀ of this compound hydrochloride for vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
This compound hydrochloride.
-
A standard vasoconstrictor (e.g., phenylephrine or potassium chloride) for viability testing.
Methodology:
-
Tissue Preparation: Dissect and clean arteries in cold Krebs-Henseleit solution and cut them into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride or a standard agonist to ensure viability.
-
Cumulative Concentration-Response Curve: After washout and return to baseline, add increasing concentrations of this compound hydrochloride cumulatively to the organ bath.
-
Data Recording: Record the isometric tension developed by the arterial rings at each concentration.
-
Data Analysis: Express the contractile response as a percentage of the maximum response to the standard agonist. Plot the percentage of maximal contraction against the logarithm of the this compound hydrochloride concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
References
The Pharmacological Profile of Fenoxazoline at Alpha-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific quantitative binding and functional data for fenoxazoline. To fulfill the structural requirements of this guide for data tables and experimental protocols, the closely related imidazoline derivative, oxymetazoline , is used as a representative proxy. Oxymetazoline shares structural similarities and a primary clinical application as a nasal decongestant, acting via alpha-adrenergic agonism. The principles and methodologies described are standard and directly applicable to the study of this compound.
Introduction
This compound is a sympathomimetic agent belonging to the imidazoline class of compounds. It is utilized clinically as a topical nasal decongestant, leveraging its potent vasoconstrictive properties to alleviate nasal mucosal swelling. This action is mediated through its interaction with alpha-adrenergic receptors located on the vascular smooth muscle of blood vessels in the nasal passages. Understanding the precise mechanism of action, including receptor subtype selectivity and downstream signaling, is critical for drug development and elucidating its complete pharmacological profile. This guide provides an in-depth overview of the mechanism of action of this compound at alpha-adrenergic receptors, detailing its molecular interactions, signaling cascades, and the experimental methodologies used to characterize such compounds.
Core Mechanism of Action at Alpha-Adrenergic Receptors
This compound functions as a direct-acting agonist at alpha-adrenergic receptors. Its therapeutic effect of vasoconstriction is primarily mediated by the activation of α1- and α2-adrenergic receptors on vascular smooth muscle cells.[1]
-
Alpha-1 (α1) Adrenergic Receptors: These are Gq-protein coupled receptors. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction and vasoconstriction.[2]
-
Alpha-2 (α2) Adrenergic Receptors: These are Gi-protein coupled receptors. Agonist binding to α2 receptors leads to the inhibition of the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels contributes to smooth muscle contraction, thus complementing the vasoconstrictive effect initiated by α1 receptor activation.[3]
Receptor Binding Affinity and Functional Potency
The affinity (how strongly a drug binds to a receptor) and potency (the concentration of a drug required to produce an effect) are crucial parameters in pharmacology. These are determined through in-vitro experiments using cloned human adrenergic receptors expressed in cell lines like Human Embryonic Kidney (HEK293) cells.
Quantitative Data (Exemplified by Oxymetazoline)
The following tables summarize binding affinity (Ki) and functional potency (EC50) data for the representative imidazoline agonist, oxymetazoline, at various human alpha-adrenergic receptor subtypes. Data is derived from studies by Haenisch et al. (2010).[4]
Table 1: Binding Affinity (Ki) of Oxymetazoline at Human α-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand Used | Ki (nM) |
| α1A | [³H]-Prazosin | 15.1 |
| α1B | [³H]-Prazosin | 291 |
| α1D | [³H]-Prazosin | 129 |
| α2A | [³H]-RX821002 | 3.3 |
| α2B | [³H]-RX821002 | 100 |
| α2C | [³H]-RX821002 | 5.8 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) and Efficacy of Oxymetazoline at Human α-Adrenergic Receptor Subtypes
| Receptor Subtype | Assay Type | EC50 (nM) | Maximal Effect (% of Reference Agonist) | Agonist Classification |
| α1A | Ca2+ Mobilization | 1960 | 59% | Partial Agonist |
| α1B | Ca2+ Mobilization | > 10,000 | - | - |
| α1D | Ca2+ Mobilization | > 10,000 | - | - |
| α2A | Ca2+ Mobilization | 1.8 | 100% | Full Agonist |
| α2B | Ca2+ Mobilization | 4.3 | 100% | Full Agonist |
| α2C | Ca2+ Mobilization | 13.9 | 100% | Full Agonist |
Lower EC50 values indicate higher potency. The reference agonist for Ca2+ mobilization was UK-14,304.[4]
Signaling Pathways and Visualizations
The activation of α1 and α2 receptors by an agonist like this compound initiates distinct intracellular signaling cascades.
Key Experimental Protocols
The characterization of a compound like this compound involves several standard in-vitro assays. The following sections detail the generalized methodologies for these key experiments.
Radioligand Binding Assay (for Affinity - Ki)
This assay measures the affinity of a test compound by quantifying its ability to displace a known radioactive ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293) stably expressing the human α-adrenergic receptor subtype of interest.
-
Radioligand: A high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [³H]-Prazosin for α1, [³H]-RX821002 for α2).
-
Test Compound: this compound (or proxy) at various concentrations.
-
Non-specific Competitor: A high concentration of an unlabeled ligand to determine non-specific binding.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of a non-radioactive competitor.
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.
-
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for α1 Functional Activity - EC50)
This assay measures the functional response of Gq-coupled receptors (like α1) by detecting the increase in intracellular calcium upon agonist stimulation.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at α1-adrenergic receptors.
Materials:
-
Cells: A cell line (e.g., HEK293, CHO) stably expressing the human α1-adrenergic receptor subtype of interest.
-
Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding to Ca2+ (e.g., Fluo-4 AM, Fura-2 AM).
-
Test Compound: this compound (or proxy) at various concentrations.
-
Buffers: Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.
-
Baseline Reading: Place the plate into the fluorescence reader. Measure the baseline fluorescence for a short period.
-
Agonist Addition: The instrument automatically injects varying concentrations of the test compound into the wells.
-
Signal Detection: Immediately following injection, the instrument continuously measures the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.
-
Data Analysis:
-
The peak fluorescence intensity (or the area under the curve) is determined for each concentration of the test compound.
-
Plot the response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the curve.
-
Efficacy is determined by comparing the maximal response of the test compound to that of a known full agonist.
-
Inhibition of Forskolin-Stimulated cAMP Assay (for α2 Functional Activity)
This assay measures the functional response of Gi-coupled receptors (like α2) by detecting their ability to inhibit the production of cAMP.
Objective: To determine the potency (IC50) of a test compound as an agonist at α2-adrenergic receptors.
Materials:
-
Cells: A cell line (e.g., HEK293) stably expressing the human α2-adrenergic receptor subtype.
-
Forskolin: A direct activator of adenylyl cyclase used to stimulate cAMP production.
-
Test Compound: this compound (or proxy) at various concentrations.
-
Assay Kit: A kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Plating: Seed cells in an appropriate multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in the presence of a PDE inhibitor.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF). In this format, the signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Plot the assay signal against the log concentration of the test compound.
-
The data will show that as the agonist concentration increases, it inhibits forskolin's effect, leading to lower cAMP levels (and thus a higher signal in many assay formats).
-
Determine the IC50 (or EC50 for inhibition) value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Conclusion
This compound exerts its vasoconstrictor and nasal decongestant effects through direct agonism at alpha-adrenergic receptors. The primary mechanism involves α1 receptor-mediated, Gq-coupled activation of the PLC-IP3 pathway, leading to increased intracellular calcium and smooth muscle contraction. This is complemented by α2 receptor-mediated, Gi-coupled inhibition of adenylyl cyclase, which reduces cAMP levels. While specific quantitative data for this compound is sparse in the literature, analysis of the closely related compound oxymetazoline reveals a complex profile with activity across multiple α-subtypes, highlighting the importance of detailed pharmacological characterization. The experimental protocols detailed herein represent the gold-standard methodologies required to fully elucidate the binding affinity, functional potency, and subtype selectivity of this compound and related compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of a Nasal Decongestant: An In-depth Technical Guide to the Structure-Activity Relationship of Fenoxazoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fenoxazoline and its analogs, focusing on their interaction with adrenergic receptors. While specific SAR studies on a broad range of this compound analogs are limited in publicly available literature, this guide leverages data from closely related 2-aryloxymethyl-imidazoline compounds, particularly analogs of cirazoline, to elucidate the key structural determinants for activity. This compound, a well-known nasal decongestant, exerts its pharmacological effect through agonism at α-adrenergic receptors, leading to vasoconstriction in the nasal mucosa.[1][2][3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents.
Core Structure and Pharmacophore
The fundamental structure of this compound consists of three key moieties:
-
An ortho-isopropyl-substituted phenyl ring: This lipophilic group is crucial for receptor recognition and binding.
-
An ether linkage: This flexible bridge connects the aromatic ring to the imidazoline core.
-
A 4,5-dihydro-1H-imidazole (imidazoline) ring: This basic heterocycle is essential for interacting with the adrenergic receptors.
Variations in these three regions profoundly influence the potency and selectivity of the analogs at α1 and α2-adrenergic receptor subtypes.
Structure-Activity Relationship of this compound Analogs
Based on studies of closely related imidazoline analogs of cirazoline, several key SAR principles can be established. These findings provide a predictive framework for designing novel this compound derivatives with desired pharmacological profiles.
The Role of the Aryl Moiety
Modifications to the phenyl ring significantly impact receptor affinity and efficacy. The nature and position of substituents on the aromatic ring are critical for distinguishing between α1-agonist and α2-agonist/antagonist activity.
-
Substitution Pattern: The substitution pattern on the phenyl ring is a primary determinant of activity. For instance, in cirazoline analogs, different phenyl substituents can lead to compounds with α1-agonist activity and either α2-agonist or α2-antagonist activity.
-
Lipophilicity and Steric Factors: The ortho-isopropyl group in this compound contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with the hydrophobic pockets of the receptor. Altering the size and lipophilicity of this substituent can modulate potency.
The Ether Linkage
The oxygen atom in the ether linkage has been identified as a critical element for α1-agonist activity in related cirazoline analogs. Its replacement or modification can lead to a significant loss of potency. This suggests that the oxygen atom may act as a hydrogen bond acceptor, forming a key interaction with the receptor binding site.
The Imidazoline Ring
The imidazoline ring is a cornerstone of the pharmacophore, with its basic nitrogen atoms playing a crucial role in the interaction with acidic residues in the adrenergic receptor binding pocket, such as aspartic acid.
-
Substitution on the Imidazoline Ring: While this compound itself is unsubstituted on the imidazoline ring, studies on other imidazolines have shown that substitution at the 4- or 5-position can influence selectivity and potency.
-
Bioisosteric Replacement: Replacing the imidazoline ring with other basic heterocycles can be a strategy to modulate the compound's properties, including its pKa, which can affect its ionization state at physiological pH and, consequently, its receptor interaction.
Quantitative Data Summary
The following tables summarize the quantitative SAR data for a series of cirazoline analogs, which serve as a valuable proxy for understanding the potential effects of similar modifications to the this compound scaffold.
Table 1: α1-Adrenergic Agonist Activity of Cirazoline Analogs
| Compound | R (Phenyl Substituent) | pD2 (Rat Vas Deferens) |
| Cirazoline | 2-cyclopropyl | 7.0 ± 0.1 |
| Analog 1 | 2-isopropyl | 6.8 ± 0.1 |
| Analog 2 | 2-methoxy | 6.5 ± 0.2 |
| Analog 3 | H | 6.2 ± 0.1 |
pD2 is the negative logarithm of the EC50 value.
Table 2: α2-Adrenergic Activity of Cirazoline Analogs
| Compound | R (Phenyl Substituent) | Activity Profile | pA2 (α2-antagonist) |
| Cirazoline | 2-cyclopropyl | Antagonist | 7.56 |
| Analog 1 | 2-isopropyl | Agonist | - |
| Analog 2 | 2-methoxy | Agonist | - |
| Analog 3 | H | Agonist | - |
pA2 is the negative logarithm of the KB value for a competitive antagonist.
Experimental Protocols
The evaluation of the pharmacological activity of this compound and its analogs involves a combination of in vitro and in vivo assays.
Radioligand Binding Assays
These assays are used to determine the affinity of the compounds for different adrenergic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for α1 and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the desired human α-adrenergic receptor subtype (e.g., from transfected HEK293 cells) are prepared.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Bioassays
These functional assays measure the physiological response (e.g., muscle contraction or relaxation) to the compounds in isolated tissues rich in specific adrenergic receptor subtypes.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at α-adrenergic receptors.
Methodology (e.g., Rat Vas Deferens for α1-agonism):
-
Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, and the resulting isometric contractions are recorded using a force transducer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined. The pD2 value is calculated as the negative logarithm of the EC50. For antagonists, the pA2 value is determined by measuring the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
Signaling Pathways and Experimental Workflow
The biological effects of this compound and its analogs are mediated through their interaction with G-protein coupled α-adrenergic receptors.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and smooth muscle contraction.
Caption: α1-Adrenergic receptor Gq-coupled signaling pathway.
α2-Adrenergic Receptor Signaling Pathway
α2-adrenergic receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: α2-Adrenergic receptor Gi-coupled signaling pathway.
General Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for this compound analogs follows a logical progression from chemical synthesis to biological evaluation.
Caption: General workflow for SAR studies of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is a complex interplay of steric, electronic, and lipophilic properties of the molecule. By systematically modifying the aryl moiety, the ether linkage, and the imidazoline ring, it is possible to fine-tune the affinity and efficacy of these compounds for α1 and α2-adrenergic receptors. The insights gained from SAR studies on closely related cirazoline analogs provide a robust foundation for the future design of novel this compound derivatives with improved therapeutic profiles, potentially leading to more effective treatments for nasal congestion and other conditions mediated by the adrenergic system. Further research focusing specifically on a diverse library of this compound analogs is warranted to build a more detailed and predictive SAR model for this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current trends in quantitative structure activity relationships on FXa inhibitors: evaluation and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoxazoline: A Technical Guide to its Classification as a Sympathomimetic Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fenoxazoline is a chemical compound classified as a sympathomimetic agent.[1] These agents mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. This compound is structurally an imidazoline derivative and is primarily utilized as a nasal decongestant. Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, thereby reducing swelling and alleviating congestion. This action is mediated through its interaction with adrenergic receptors, specifically as an agonist at α-adrenergic receptors.
Classification as a Sympathomimetic Amine
Sympathomimetic amines are compounds that directly or indirectly activate adrenergic receptors. This compound's classification as a direct-acting sympathomimetic amine is based on its mechanism of action, which involves binding to and activating α-adrenergic receptors, mimicking the physiological effects of norepinephrine at these sites. Its chemical structure, featuring an imidazoline ring, is common among several α-adrenergic agonists.
Mechanism of Action: α1-Adrenergic Agonism
The primary mechanism of action of this compound is the stimulation of α1-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal passages. This interaction initiates a well-defined intracellular signaling cascade, leading to vasoconstriction.
Signaling Pathway
Activation of the α1-adrenergic receptor by this compound leads to the following sequence of events:
-
Receptor Binding and G-Protein Activation: this compound binds to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.
-
Phospholipase C Activation: The activated α subunit of the Gq protein stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction.
Quantitative Pharmacological Data
A comprehensive search of the scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50) data for this compound at α-adrenergic receptor subtypes. To provide a relevant pharmacological context, the following tables summarize data for other well-characterized imidazoline α-adrenergic agonists, oxymetazoline and xylometazoline. It is anticipated that this compound would exhibit a similar profile, with a preference for α1-adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Imidazoline Agonists at Adrenergic Receptors
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Data Source |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |
| Oxymetazoline | 15 | 160 | 13 | 6.3 | 2000 | 130 | [2] |
| Xylometazoline | 180 | 1100 | 150 | 32 | 200 | 160 | [2] |
| N/A: Not Available in public literature. |
Table 2: Comparative Functional Potencies (EC50, nM) of Imidazoline Agonists
| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Data Source |
| This compound | Calcium Mobilization | α1A/B/D | N/A | Data not available |
| Oxymetazoline | Calcium Mobilization | α1A | >1000 (weak partial agonist) | [3] |
| Xylometazoline | Calcium Mobilization | α1A | ~1000 (partial agonist) | [2] |
| N/A: Not Available in public literature. |
Key Experimental Protocols
The following sections detail the standard experimental methodologies used to characterize the sympathomimetic activity of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtype.
-
Radioligand (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes).
-
Test compound (this compound).
-
Non-specific binding control (e.g., phentolamine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Calcium Mobilization Assay for Functional Potency (EC50)
This functional assay measures the ability of a compound to stimulate a cellular response (calcium release) following receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating calcium mobilization via α1-adrenergic receptors.
Materials:
-
Host cells (e.g., HEK293 or CHO) stably expressing the human α1-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (this compound).
-
Reference agonist (e.g., norepinephrine).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's automated injector.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then normalized to the maximum response produced by a saturating concentration of a reference agonist. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound is unequivocally classified as a sympathomimetic amine based on its chemical structure and its primary pharmacological action as an α1-adrenergic receptor agonist. Its therapeutic utility as a nasal decongestant is a direct consequence of the vasoconstriction induced by the activation of the Gq-PLC-IP3-Ca2+ signaling pathway in the vascular smooth muscle of the nasal mucosa. While specific quantitative data on its receptor binding affinities and functional potencies are not currently available in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for the comprehensive in vitro characterization of this compound and other novel sympathomimetic compounds. Further research to quantify these parameters would be invaluable for a more complete understanding of its pharmacological profile and for the development of future adrenergic receptor modulators.
References
- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding properties of alpha-1 adrenergic receptors in rat cerebral cortex: similarity to smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
The Evolution of Imidazoline Derivatives: From Adrenergic Agonists to a Novel Receptor System
An In-depth Guide to the Historical Pharmacological Context of Imidazoline Derivatives for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The pharmacological journey of imidazoline derivatives is a compelling narrative of scientific discovery, evolving from a simple understanding of adrenergic receptor agonism to the revelation of a distinct and complex imidazoline receptor system. Initially developed for their vasoconstrictive properties as nasal decongestants, their therapeutic potential expanded with the synthesis of clonidine, a potent antihypertensive agent. For decades, the effects of clonidine and its analogs were attributed solely to their interaction with α2-adrenergic receptors. However, inconsistencies in their pharmacological profiles and the quest for agents with fewer side effects led to the groundbreaking discovery of specific, non-adrenergic imidazoline binding sites. This guide provides a comprehensive historical and technical overview of this evolution, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the critical signaling pathways that underpin the function of these versatile compounds.
Early History: The Era of Adrenergic Agonism
The story begins in the 1930s and 1940s with the development of the first synthetic imidazoline derivatives, such as tolazoline and phentolamine. These compounds were primarily recognized for their effects on the sympathetic nervous system. Tolazoline was characterized as a vasodilator, while phentolamine emerged as a potent α-adrenergic receptor antagonist. Subsequent derivatives, including naphazoline, xylometazoline, and oxymetazoline, were widely adopted as topical nasal decongestants due to their vasoconstrictive properties, mediated by α-adrenergic agonism.
The pivotal moment in the history of imidazoline derivatives came with the development of clonidine in the 1960s. Initially investigated as a nasal decongestant, its profound hypotensive effects quickly became the focus of research. The prevailing mechanism proposed for clonidine's antihypertensive action was its agonist activity at α2-adrenergic receptors in the brainstem, specifically in the nucleus tractus solitarii, which leads to a decrease in sympathetic outflow from the central nervous system[1]. This central sympatholytic effect reduces heart rate and relaxes blood vessels, thereby lowering blood pressure.
The Paradigm Shift: Discovery of Imidazoline Receptors
Despite the established role of α2-adrenoceptors, several experimental observations hinted that the full picture was more complex. Researchers noted that phenethylamines, the classical α-adrenergic agonists, did not fully replicate the effects of imidazolines in certain experimental models[2]. This discrepancy suggested that imidazolines might interact with a different class of receptors.
The breakthrough came with the identification of specific, high-affinity binding sites for clonidine and other imidazoline ligands that were distinct from α-adrenergic receptors. These novel sites were termed "imidazoline binding sites" or "imidazoline receptors." A key discovery was the "clonidine-displacing substance" (CDS), an endogenous compound isolated from the brain that could displace clonidine from its binding sites, further supporting the existence of an endogenous imidazoline system[3][4]. Later, agmatine, a decarboxylated arginine, was identified as a potential endogenous ligand for these receptors[5].
Subsequent research led to the classification of imidazoline receptors into at least three main subtypes:
-
I1-imidazoline receptors: Primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, these receptors are believed to mediate the main antihypertensive effects of imidazoline agonists. Activation of I1 receptors reduces sympathetic nerve activity.
-
I2-imidazoline receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are notably located on the outer mitochondrial membrane. They are an allosteric binding site of monoamine oxidase B (MAO-B) and are implicated in a range of functions, including pain modulation and neuroprotection.
-
I3-imidazoline receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.
This new understanding spurred the development of "second-generation" centrally acting antihypertensives, such as moxonidine and rilmenidine. These drugs were designed to exhibit greater selectivity for I1-imidazoline receptors over α2-adrenergic receptors, with the goal of retaining the antihypertensive efficacy of clonidine while minimizing its common side effects like sedation and dry mouth, which are primarily mediated by α2-adrenoceptors.
Quantitative Pharmacology: Receptor Binding Affinities
The distinction between first and second-generation imidazoline derivatives is quantitatively demonstrated by their relative binding affinities (Ki) for imidazoline and α-adrenergic receptors. A higher Ki value indicates lower binding affinity. The selectivity ratio (Ki α2-AR / Ki I1-IR) provides a measure of a compound's preference for I1-imidazoline receptors.
| Compound | Class | I1-Imidazoline Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α2/I1) | I2-Imidazoline Receptor Ki (nM) |
| Clonidine | 1st Generation | ~3.5 | ~1.5 | ~0.4 | ~20 |
| Moxonidine | 2nd Generation | ~4.5 | ~150 | ~33 | ~1000 |
| Rilmenidine | 2nd Generation | ~2.5 | ~200 | ~80 | ~2500 |
| Phentolamine | 1st Generation (Antagonist) | ~15 | ~10 | ~0.7 | ~15 |
| Tolazoline | 1st Generation (Antagonist) | ~100 | ~500 | ~5 | ~50 |
| Naphazoline | Decongestant | ~10 | ~50 | ~5 | ~10 |
Note: Ki values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources for comparative purposes.
The data clearly illustrates that while clonidine binds with high affinity to both receptor types, moxonidine and rilmenidine show a marked preference for I1-imidazoline receptors, with selectivity ratios of approximately 33 and 80, respectively. This underpins their improved side-effect profile.
Key Experimental Protocols
The characterization of imidazoline derivatives and their receptors has relied on a variety of robust experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the affinity and selectivity of compounds for their receptors.
-
Objective: To measure the binding affinity (Ki) of a test compound for a specific receptor.
-
General Methodology:
-
Tissue/Cell Preparation: A tissue source rich in the target receptor (e.g., bovine rostral ventrolateral medulla for I1 receptors, or cells transfected to express a specific receptor subtype) is homogenized. The cell membranes, which contain the receptors, are isolated through centrifugation.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for I1 receptors, [3H]idazoxan for I2 receptors, or [3H]rauwolscine for α2-adrenoceptors) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined by adding a high concentration of a non-labeled drug that binds to the receptor.
-
In Vivo Antihypertensive Studies
The spontaneously hypertensive rat (SHR) is a widely used animal model to evaluate the blood pressure-lowering effects of these compounds.
-
Objective: To determine the in vivo efficacy of an antihypertensive agent.
-
General Methodology:
-
Animal Model: Adult spontaneously hypertensive rats are used as they genetically develop hypertension, mimicking the human condition.
-
Instrumentation: Rats are often instrumented with telemetry devices or arterial catheters to allow for continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals.
-
Drug Administration: The test compound (e.g., clonidine) is administered via a relevant route, such as intravenous (i.v.), intraperitoneal (i.p.), oral gavage (p.o.), or directly into the brain (intracerebroventricular, i.c.v.) to study central effects.
-
Data Collection: Blood pressure and heart rate are monitored continuously before and for several hours after drug administration.
-
Data Analysis: The change in mean arterial pressure and heart rate from baseline is calculated to determine the magnitude and duration of the drug's effect. Dose-response curves can be generated by testing a range of doses.
-
Signaling Pathways
The distinct physiological effects of activating α2-adrenergic and I1-imidazoline receptors stem from their coupling to different intracellular signaling cascades.
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are classic G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I1-imidazoline-receptor agonists in the treatment of hypertension: an appraisal of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of clonidine on tyrosine hydroxylase activity in the adrenal medulla and brain of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Synthesis of Fenoxazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core initial synthesis pathways for Fenoxazoline, a sympathomimetic agent utilized primarily as a nasal decongestant. The information compiled herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathway: Williamson Ether Synthesis
The principal and most direct industrial synthesis of this compound is achieved through a Williamson ether synthesis. This pathway involves the reaction of 2-isopropylphenol with a pre-formed 2-(chloromethyl)-2-imidazoline intermediate. This method is favored for its efficiency and straightforward reaction mechanism.
Step 1: Synthesis of 2-(Chloromethyl)-2-imidazoline Hydrochloride
The key intermediate, 2-(chloromethyl)-2-imidazoline, is typically prepared from 2-chloroacetimidic acid ethyl ester hydrochloride and ethylenediamine.
Experimental Protocol:
A solution of 2-chloroacetimidic acid ethyl ester hydrochloride in absolute ethanol is prepared. To this, a solution of anhydrous ethylenediamine in absolute ethanol is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours, during which 2-(chloromethyl)-2-imidazoline hydrochloride precipitates as a white solid. The precipitate is collected by filtration, washed with cold absolute ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
The final step involves the condensation of 2-isopropylphenol with 2-(chloromethyl)-2-imidazoline.
Experimental Protocol:
In a reaction vessel, 2-isopropylphenol is dissolved in a suitable solvent such as isopropanol. Sodium hydroxide is added to the solution to form the sodium salt of 2-isopropylphenol. To this mixture, 2-(chloromethyl)-2-imidazoline hydrochloride is added, and the reaction mixture is heated to reflux for several hours. After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude this compound is purified by distillation under high vacuum to yield a colorless, viscous oil. For pharmaceutical use, the free base is often converted to its hydrochloride salt.
Quantitative Data for this compound Synthesis
| Parameter | Value |
| Starting Materials | 2-Isopropylphenol, 2-(Chloromethyl)-2-imidazoline |
| Catalyst/Reagent | Sodium Hydroxide |
| Solvent | Isopropanol |
| Reaction Temperature | Reflux |
| Yield | Approximately 70-80% |
| Melting Point (HCl salt) | 159-160°C |
Logical Relationship Diagram for Williamson Ether Synthesis Pathway
Physical and chemical properties of Fenoxazoline base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent, belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties, making it a common active ingredient in nasal decongestants.[1] Its mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound base, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Physical and Chemical Properties
The physical and chemical characteristics of a compound are fundamental to its formulation, delivery, and pharmacological activity. The properties of this compound base are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [2][3] |
| Molecular Weight | 218.29 g/mol | [4] |
| CAS Number | 4846-91-7 | |
| Appearance | Crystals (for Hydrochloride salt) | |
| Melting Point | Not available (Base); 174 °C (Hydrochloride salt) | |
| Boiling Point (Predicted) | 395.0 ± 35.0 °C | |
| Water Solubility (Predicted) | 0.316 mg/mL | |
| pKa (Predicted, Strongest Basic) | 9.26 - 9.84 | |
| logP (Predicted) | 2.13 - 2.77 |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. A common method to determine the aqueous solubility of an amine-containing compound like this compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound base is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure accuracy.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, determining the pKa of its conjugate acid is essential for predicting its ionization state at different physiological pH values.
Protocol:
-
Sample Preparation: A precise amount of this compound base is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. The initial concentration is typically in the range of 1-10 mM.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the this compound solution using a precision burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This can be identified as the inflection point on the titration curve. The experiment should be repeated at least three times.
logP Determination by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A common method for its determination is through reverse-phase HPLC.
Protocol:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (t_R - t_0) / t_0, and t_0 is the column dead time.
-
Sample Analysis: A solution of this compound base is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
logP Calculation: The log k' for this compound is calculated from its retention time. The logP of this compound is then determined by interpolating its log k' value on the calibration curve.
Signaling Pathway
This compound exerts its pharmacological effects primarily through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors on vascular smooth muscle cells initiates a downstream signaling cascade, leading to vasoconstriction.
The binding of this compound to the alpha-1 adrenergic receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells, resulting in vasoconstriction.
References
Spectroscopic Analysis of Fenoxazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoxazoline, a sympathomimetic amine utilized primarily as a nasal decongestant, possesses a unique molecular architecture amenable to a suite of spectroscopic analyses. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical underpinnings and practical considerations for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific, publicly available, peer-reviewed spectral data for this compound is limited, this document extrapolates the expected spectroscopic features based on its chemical structure. Detailed experimental protocols for each technique are provided to facilitate the acquisition of high-quality spectral data. Furthermore, this guide includes visualizations of the this compound signaling pathway and a general experimental workflow for its spectroscopic analysis, rendered in the DOT language for clarity and reproducibility.
Introduction
This compound, with the chemical name 2-((2-isopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole, is a molecule of pharmaceutical interest due to its vasoconstrictive properties. Its efficacy is directly related to its molecular structure, which allows it to act as an agonist at α-adrenergic receptors. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in research, development, and quality control settings. This guide serves as a practical resource for professionals engaged in these activities.
Molecular Structure and Expected Spectroscopic Data
The molecular structure of this compound (Figure 1) consists of three key components: a 2-isopropylphenyl group, an ether linkage, and a 4,5-dihydro-1H-imidazole (imidazoline) ring. The expected spectroscopic data, derived from the analysis of these functional groups, are summarized in the following tables.
Figure 1. Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem |
| Molecular Weight | 218.29 g/mol | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will provide information about the carbon skeleton.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Isopropyl -CH₃ | ~1.2 | Doublet | |
| Isopropyl -CH | ~3.0 - 3.5 | Septet | |
| Imidazoline -CH₂-CH₂- | ~3.6 - 4.0 | Multiplet | |
| Ether -O-CH₂- | ~4.5 | Singlet | |
| Aromatic Ar-H | ~6.8 - 7.3 | Multiplet | 4 protons on the benzene ring |
| Imidazoline N-H | Broad signal | Singlet | May be solvent-dependent |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| Isopropyl -CH₃ | ~23 | |
| Isopropyl -CH | ~27 | |
| Imidazoline -CH₂-CH₂- | ~50 | |
| Ether -O-CH₂- | ~70 | |
| Aromatic C (unsubstituted) | ~110 - 130 | |
| Aromatic C (substituted) | ~140 - 160 | |
| Imidazoline C=N | ~165 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 218 | [M]⁺ | Molecular ion |
| 175 | [M - C₃H₇]⁺ | Loss of the isopropyl group |
| 135 | [C₉H₁₁O]⁺ | Cleavage of the ether bond |
| 83 | [C₄H₇N₂]⁺ | Imidazoline ring fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch | Imidazoline |
| 3100 - 3000 | C-H stretch (aromatic) | Isopropylphenyl |
| 2960 - 2850 | C-H stretch (aliphatic) | Isopropyl, Imidazoline, Methylene |
| 1610 - 1580 | C=N stretch | Imidazoline |
| 1500 - 1400 | C=C stretch (aromatic) | Isopropylphenyl |
| 1250 - 1000 | C-O stretch (ether) | Ether linkage |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| λmax (nm) | Solvent | Electronic Transition |
| ~270-280 | Ethanol or Methanol | π → π* transition of the substituted benzene ring |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy (FT-IR)
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Dilute the stock solution to obtain a final concentration that gives an absorbance reading in the range of 0.2-1.0.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
-
Data Acquisition:
-
Fill the other cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound acts as an α1-adrenergic receptor agonist. Its binding to the receptor initiates a G-protein coupled signaling cascade, leading to vasoconstriction.[1]
Caption: Signaling pathway of this compound.
Experimental Workflow for Spectroscopic Analysis
A logical workflow is essential for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. While this guide provides a robust framework based on theoretical predictions and generalized protocols, the acquisition of definitive, high-resolution spectra is essential for the unequivocal characterization of this pharmaceutically important molecule. The methodologies and expected data presented herein offer a valuable starting point for researchers and professionals in the field of drug development and analysis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Fenoxazoline on Adrenergic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent, structurally classified as an imidazoline derivative, which is utilized primarily as a nasal decongestant. Its therapeutic effect is mediated through its interaction with adrenergic receptors, leading to vasoconstriction in the nasal mucosa. A thorough understanding of its in vitro binding profile to adrenergic receptor subtypes is crucial for elucidating its mechanism of action, selectivity, and potential off-target effects.
Data Presentation: Adrenergic Receptor Binding Affinities of Related Imidazoline Compounds
The following tables summarize the binding affinities (as pKi values) of oxymetazoline and xylometazoline for various human α-adrenergic receptor subtypes. This data provides a valuable reference for researchers investigating this compound, as these compounds share a similar chemical scaffold and pharmacological class.
Table 1: Binding Affinities (pKi) of Oxymetazoline at Human α-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | pKi (Mean ± SEM) | Reference |
| α1A | [3H]-Prazosin | HEK293 | 8.5 ± 0.1 | [1] |
| α2A | [3H]-Rauwolscine | HEK293 | 8.2 ± 0.1 | [1] |
| α2B | [3H]-Rauwolscine | HEK293 | 7.1 ± 0.1 | [1] |
Table 2: Binding Affinities (pKi) of Xylometazoline at Human α-Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | pKi (Mean ± SEM) | Reference |
| α1A | [3H]-Prazosin | HEK293 | 7.8 ± 0.1 | [1] |
| α2A | [3H]-Rauwolscine | HEK293 | 7.9 ± 0.1 | [1] |
| α2B | [3H]-Rauwolscine | HEK293 | 7.5 ± 0.1 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Adrenergic Receptors
This protocol describes a standard method to determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptor subtypes using a radioligand competition binding assay.
Materials:
-
Cell Lines: HEK293 cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtype.
-
Radioligands:
-
For α1 subtypes: [3H]-Prazosin
-
For α2 subtypes: [3H]-Rauwolscine or [3H]-Yohimbine
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control:
-
For α1 assays: Phentolamine (10 µM) or another suitable α1-antagonist.
-
For α2 assays: Phentolamine (10 µM) or another suitable α2-antagonist.
-
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture the specific receptor-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM phentolamine).
-
50 µL of varying concentrations of this compound (e.g., 10-11 to 10-4 M).
-
-
Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Functional Assay - Calcium Mobilization for α1-Adrenergic Receptors
This protocol measures the agonist activity of this compound at Gq-coupled α1-adrenergic receptors by quantifying intracellular calcium mobilization.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing a human α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Reference Agonist: Phenylephrine or Norepinephrine.
-
Antagonist (for validation): Prazosin.
-
Pluronic F-127
-
Probenecid
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the receptor-expressing cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer, containing 0.02% Pluronic F-127 and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound or the reference agonist to the wells using the automated injector.
-
Continuously measure the fluorescence intensity for a set period (e.g., 180 seconds) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.
-
Visualizations
Signaling Pathway of α1-Adrenergic Receptor Activation
References
Application Notes and Protocols for Animal Models of Nasal Congestion Using Fenoxazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic amine that functions as a nasal decongestant by stimulating alpha-adrenergic receptors in the nasal mucosa. This action leads to vasoconstriction, a reduction in blood flow to the nasal passages, and consequently, a decrease in tissue swelling and nasal congestion.[1][2] The development and evaluation of new formulations or delivery systems for this compound necessitate the use of robust and reproducible animal models that can accurately predict clinical outcomes. This document provides detailed application notes and protocols for establishing and utilizing animal models to assess the decongestant effects of this compound.
While specific literature on animal models of nasal congestion induced by this compound is limited, the protocols described herein are based on established models for other alpha-adrenergic agonists and common methods for inducing nasal congestion.
Mechanism of Action of this compound
This compound is an agonist of peripheral α-adrenergic receptors, primarily targeting α1 and α2 subtypes located on the smooth muscle cells of blood vessels within the nasal mucosa.[1] Activation of these receptors initiates a G-protein coupled receptor signaling cascade. Specifically, stimulation of α1-adrenergic receptors activates phospholipase C (PLC), which in turn catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1] The subsequent increase in intracellular calcium concentration triggers smooth muscle contraction, leading to vasoconstriction. Activation of α2-adrenergic receptors can also contribute to vasoconstriction by inhibiting adenylate cyclase, which reduces cyclic AMP (cAMP) levels and results in decreased vasodilation. This overall vasoconstrictive effect reduces the volume of blood in the nasal sinusoids, thereby decreasing mucosal swelling and alleviating nasal congestion.
Signaling Pathway of this compound
References
Application Notes and Protocols: In Vivo Dose-Response Studies of Fenoxazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo dose-response data for Fenoxazoline is limited. The following application notes and protocols are based on the known pharmacology of this compound as an alpha-adrenergic agonist and have been extrapolated from studies on similar compounds. These protocols are intended to serve as a foundational guide for designing and conducting in vivo dose-response studies for this compound or similar alpha-adrenergic agonists.
Introduction
This compound is a sympathomimetic agent, primarily utilized as a nasal decongestant.[1] Its therapeutic effect stems from its action as an agonist at alpha-adrenergic receptors, which are prevalent on the smooth muscle cells of blood vessels within the nasal mucosa.[1] Activation of these receptors leads to vasoconstriction, thereby reducing blood flow, decreasing swelling, and alleviating nasal congestion.[1] Understanding the in vivo dose-response relationship of this compound is critical for determining its therapeutic window, identifying potential side effects, and establishing safe and effective dosing regimens.
This document provides detailed protocols for preclinical in vivo studies to characterize the dose-dependent effects of this compound on nasal decongestion, cardiovascular parameters, and central nervous system (CNS) activity.
Signaling Pathway of this compound
This compound primarily acts on alpha-1 adrenergic receptors. The activation of these G-protein coupled receptors initiates an intracellular signaling cascade resulting in vasoconstriction.
References
Application Notes and Protocols for Studying Alpha-1 Adrenergic Receptor Signaling with Fenoxazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Fenoxazoline, a sympathomimetic agent, as a tool to investigate alpha-1 adrenergic receptor signaling pathways. While this compound is known to act as an agonist at alpha-adrenergic receptors, detailed publicly available data on its specific binding affinities and functional potencies at the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) are limited. Therefore, this document provides not only an overview of the canonical signaling pathway but also detailed protocols for researchers to characterize the pharmacological profile of this compound in their experimental systems. The provided methodologies include radioligand binding assays, inositol phosphate accumulation assays, and calcium mobilization assays.
Introduction to this compound and Alpha-1 Adrenergic Signaling
This compound is a sympathomimetic agent, primarily utilized as a nasal decongestant due to its vasoconstrictive properties[1]. This physiological effect is mediated through its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors located on vascular smooth muscle cells[1].
Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three subtypes: α1A, α1B, and α1D. These receptors play crucial roles in regulating a multitude of physiological processes, including smooth muscle contraction, cardiac function, and metabolic pathways. Upon activation by an agonist such as this compound, alpha-1 adrenergic receptors couple to Gq/11 proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event that triggers various downstream cellular responses.
Due to its agonistic properties at alpha-1 adrenergic receptors, this compound can serve as a valuable pharmacological tool to probe the intricacies of this signaling pathway and its physiological consequences.
Quantitative Data for this compound (User-Determined)
Table 1: Binding Affinity of this compound at Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) ± SEM | n |
| α1A | User-Determined | |
| α1B | User-Determined | |
| α1D | User-Determined |
Ki values represent the dissociation constant for inhibitor binding and are a measure of the binding affinity of this compound. A lower Ki value indicates a higher binding affinity. These values can be determined using the radioligand binding assay protocol provided in Section 4.
Table 2: Functional Potency of this compound at Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | EC50 (nM) ± SEM | n |
| α1A | User-Determined | |
| α1B | User-Determined | |
| α1D | User-Determined |
EC50 values represent the concentration of this compound that elicits a half-maximal response and are a measure of its functional potency. These values can be determined using the inositol phosphate accumulation assay (Section 5) or the calcium mobilization assay (Section 6).
Signaling Pathway and Experimental Workflow
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Caption: Experimental workflow for characterizing and using this compound.
Protocol: Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for each of the human alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
4.1. Materials and Reagents
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [3H]-Prazosin (a high-affinity antagonist for alpha-1 receptors)
-
Non-specific competitor: Phentolamine or unlabeled Prazosin (10 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Microplate shaker
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
4.2. Experimental Procedure
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the desired alpha-1 adrenergic receptor subtype to near confluency.
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of [3H]-Prazosin (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific competitor (10 µM Phentolamine), 50 µL of [3H]-Prazosin, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-Prazosin, and 100 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the microplate at room temperature for 60-90 minutes on a microplate shaker.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
4.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]-Prazosin as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol: Inositol Phosphate (IP1) Accumulation Assay
This protocol utilizes a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit to measure the functional potency (EC50) of this compound at each alpha-1 adrenergic receptor subtype.
5.1. Materials and Reagents
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors
-
Cell culture medium
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)
-
Stimulation Buffer (provided in the kit or a suitable buffer containing LiCl)
-
This compound stock solution
-
384-well white microplates
-
HTRF-compatible plate reader
5.2. Experimental Procedure
-
Cell Seeding:
-
Seed the cells into a 384-well white microplate at an appropriate density and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Remove the cell culture medium from the wells and add the this compound dilutions. Include a vehicle control (Stimulation Buffer only) and a positive control (a known alpha-1 agonist like phenylephrine).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Detection:
-
Add the IP1-d2 conjugate and anti-IP1 cryptate solutions to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
5.3. Data Analysis
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
Protocol: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration upon stimulation of alpha-1 adrenergic receptors with this compound.
6.1. Materials and Reagents
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation)
6.2. Experimental Procedure
-
Cell Seeding:
-
Seed the cells into a black, clear-bottom microplate and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer with Pluronic F-127 according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells with Assay Buffer to remove excess dye.
-
-
Assay Execution:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the integrated fluidic dispenser to add serial dilutions of this compound to the wells.
-
Continuously measure the fluorescence intensity over time to capture the calcium transient.
-
6.3. Data Analysis
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
Conclusion
This compound is a useful tool for studying alpha-1 adrenergic receptor signaling. The protocols outlined in these application notes provide a framework for researchers to thoroughly characterize the binding and functional properties of this compound at the alpha-1A, α1B, and α1D receptor subtypes. The data generated from these experiments will enable more precise and well-controlled studies into the downstream consequences of alpha-1 adrenergic receptor activation in various physiological and pathological contexts.
References
Fenoxazoline as a Pharmacological Tool in Respiratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent belonging to the imidazoline class of compounds. It is recognized primarily as an α-adrenergic receptor agonist, with activity at both α1 and α2 subtypes.[1] Clinically, it has been used as a nasal decongestant, leveraging its vasoconstrictive properties to reduce swelling and congestion in the nasal mucosa.[1][2] While its application in respiratory research is not extensively documented, its mechanism of action presents a valuable opportunity to probe the role of α-adrenergic signaling in airway smooth muscle function, bronchoconstriction, and inflammatory airway diseases such as asthma.
These application notes provide a framework for utilizing this compound as a pharmacological tool to investigate α-adrenergic pathways in the respiratory system, offering detailed protocols for in vitro and in vivo models. Due to the limited specific data on this compound in respiratory tissues, pharmacological data from structurally related imidazoline α-agonists, cirazoline and oxymetazoline, are provided to serve as a reference for experimental design.
Mechanism of Action: α1-Adrenergic Signaling
This compound's primary mechanism of action relevant to smooth muscle contraction is the activation of α1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a well-defined signaling cascade leading to an increase in intracellular calcium concentration and subsequent muscle contraction.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha1_Receptor [label="α1-Adrenergic Receptor\n(GPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Gq_Protein [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_Release [label="Ca²⁺ Release", shape=point, width=0]; Ca2_Cytosol [label="↑ Cytosolic Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Alpha1_Receptor [label=" Binds"]; Alpha1_Receptor -> Gq_Protein [label=" Activates"]; Gq_Protein -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label=" Binds to\nReceptor"]; ER -> Ca2_Release [label=" Releases Ca²⁺"]; Ca2_Release -> Ca2_Cytosol; DAG -> PKC [label=" Activates"]; Ca2_Cytosol -> Contraction [label=" Leads to"]; PKC -> Contraction [label=" Sensitizes"]; }
Pharmacological Data (Reference Compounds)
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Agonist Activity |
| Cirazoline | α1A-AR | 120[3] | 70.7[3] | Full Agonist |
| α1B-AR | 960 | 79.4 | Partial Agonist | |
| α1D-AR | 660 | 239.8 | Partial Agonist | |
| α2-AR | - | - | Antagonist (pA2 = 7.56) | |
| Oxymetazoline | α1A-AR | High Affinity | Weak Agonist | Weak Agonist |
| α1B-AR | Lower Affinity | No Intrinsic Activity | - | |
| α1D-AR | Lower Affinity | No Intrinsic Activity | - |
Experimental Protocols
Protocol 1: In Vitro Assessment of Airway Smooth Muscle Contraction
This protocol details the methodology for evaluating the contractile effect of this compound on isolated tracheal rings, a standard ex vivo model for assessing airway smooth muscle reactivity.
Objective: To determine the concentration-response relationship of this compound-induced contraction in guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350g)
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound hydrochloride
-
Acetylcholine (for viability testing)
-
Phentolamine (non-selective α-antagonist, for mechanism confirmation)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
For some experiments, the epithelium can be gently removed by rubbing the inner surface with a small wooden stick to investigate its role in modulating the response.
-
-
Organ Bath Setup:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, assess tissue viability by inducing a contraction with a submaximal concentration of acetylcholine (e.g., 10 µM).
-
Once the response is stable, wash the tissue repeatedly with fresh buffer until the tension returns to baseline.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., in half-log increments) up to a high concentration (e.g., 100 µM) or until a maximal response is achieved.
-
To confirm the involvement of α-adrenergic receptors, a separate set of rings can be pre-incubated with an antagonist like phentolamine (e.g., 1 µM) for 20-30 minutes before repeating the this compound concentration-response curve.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a high concentration of a standard agonist like acetylcholine or KCl.
-
Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).
-
// Nodes A [label="Trachea Dissection\n& Ring Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Suspend Rings in\nOrgan Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Equilibration\n(1g tension, 37°C, Carbogen)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Viability Test\n(e.g., Acetylcholine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Washout to Baseline", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cumulative Dosing\nof this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Record Isometric\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(EC50, Emax)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Optional: Pre-incubate\nwith Antagonist", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; E -> I [style=dashed]; I -> F [style=dashed]; F -> G; G -> H; }
Protocol 2: In Vivo Assessment of Airway Hyperresponsiveness (AHR)
This protocol describes how to use this compound to investigate the role of α-adrenergic stimulation on airway hyperresponsiveness in a murine model of allergic asthma.
Objective: To determine if this compound administration alters methacholine-induced bronchoconstriction in naive and allergen-sensitized mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA) and Alum (for sensitization)
-
Methacholine (MCh)
-
This compound hydrochloride
-
Whole-body plethysmography system (for non-invasive AHR measurement) or invasive ventilator system (e.g., FlexiVent)
-
Nebulizer
Methodology:
-
Allergen Sensitization and Challenge (Asthma Model):
-
Sensitize mice with intraperitoneal (i.p.) injections of OVA (e.g., 20 µg) emulsified in Alum on days 0 and 14.
-
On days 21, 22, and 23, challenge the mice by exposing them to an aerosolized solution of 1% OVA for 30 minutes. A control group receives saline instead of OVA.
-
-
This compound Administration:
-
24 hours after the final OVA challenge, administer this compound to a subset of both control and OVA-sensitized mice.
-
Administration can be via i.p. injection or intranasal instillation, depending on the research question (systemic vs. local effects). A dose range should be determined from pilot studies (e.g., 0.1 - 10 mg/kg). A vehicle control group should be included.
-
-
Measurement of Airway Hyperresponsiveness:
-
Approximately 30-60 minutes after this compound administration, assess AHR.
-
Non-Invasive Method (Whole-Body Plethysmography):
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record readings for 3 minutes after each nebulization. The primary output is the Enhanced Pause (Penh), a dimensionless value that correlates with airway obstruction.
-
-
Invasive Method (Forced Oscillation Technique):
-
Anesthetize, tracheostomize, and mechanically ventilate the mice.
-
Measure baseline respiratory mechanics (resistance and elastance).
-
Administer increasing doses of methacholine intravenously or via nebulizer and record the changes in airway resistance and elastance.
-
-
-
Data Analysis:
-
For each mouse, plot the AHR parameter (Penh or airway resistance) against the concentration of methacholine.
-
Compare the dose-response curves between the different treatment groups (Vehicle, this compound, OVA+Vehicle, OVA+this compound) using appropriate statistical tests (e.g., two-way ANOVA).
-
// Nodes Start [label="Start: Naive or\nSensitized Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; AHR_Measure [label="Measure Airway\nHyperresponsiveness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MCh_Challenge [label="Challenge with Increasing\nDoses of Methacholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record [label="Record Penh or\nAirway Resistance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Dose-Response\nCurves", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> AHR_Measure; AHR_Measure -> MCh_Challenge; MCh_Challenge -> Record; Record -> MCh_Challenge [label=" Repeat for\neach dose", style=dashed]; Record -> Analysis; }
Applications and Considerations
-
Probing α1-Adrenoceptor Function: this compound can be used to directly investigate the presence and functional relevance of α1-adrenoceptors on airway smooth muscle. While β-adrenoceptors are the primary mediators of bronchodilation, the role of α-receptors is less clear and may be heightened in disease states.
-
Investigating Airway Hyperresponsiveness: By using this compound in models of allergic asthma, researchers can explore whether α1-adrenergic stimulation exacerbates or mitigates airway hyperresponsiveness. Some studies suggest that asthmatic subjects may have increased α1-adrenergic sensitivity.
-
Mechanism of Action Studies: The protocols can be adapted to include selective α1- and α2-antagonists to dissect the specific receptor subtypes involved in any observed respiratory effects of this compound.
-
Limitations: The primary limitation is the lack of specific respiratory pharmacology data for this compound. The provided protocols and reference data serve as a starting point, and initial dose-finding experiments are critical. Furthermore, systemic administration of this compound will have cardiovascular effects (vasoconstriction) that must be considered when interpreting in vivo results.
References
Application Notes and Protocols for Inducing Vasoconstriction with Fenoxazoline in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent that functions as an α-adrenergic receptor agonist, primarily targeting α1-adrenergic receptors.[1] This action leads to the contraction of smooth muscle cells in the vasculature, resulting in vasoconstriction.[1] These application notes provide detailed protocols for inducing and evaluating vasoconstriction with this compound in common laboratory animal models. The methodologies described are based on established pharmacological procedures for assessing vasoconstrictor agents.
Mechanism of Action and Signaling Pathway
This compound induces vasoconstriction by activating α1-adrenergic receptors on vascular smooth muscle cells. This initiates a G-protein coupled receptor (GPCR) signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-activated protein kinase C (PKC), lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.[1] A secondary, less potent mechanism involves the activation of α2-adrenergic receptors.[1]
References
Application Notes and Protocols for Cell-based Assays of Fenoxazoline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent, recognized primarily for its vasoconstrictive properties, which has led to its use as a nasal decongestant. Its chemical structure, featuring an imidazoline moiety, suggests potential interactions with both adrenergic and imidazoline receptors. A comprehensive understanding of this compound's activity requires detailed cell-based assays to elucidate its potency and selectivity across these receptor families. These application notes provide detailed protocols for assessing the activity of this compound on α1- and α2-adrenergic receptors, as well as I1 and I2 imidazoline receptors.
The primary mechanism of action for this compound is the stimulation of alpha-adrenergic receptors, which are located on the smooth muscle cells of blood vessels.[1] Activation of these receptors leads to vasoconstriction, reducing blood flow and thereby decreasing swelling and congestion.[1] Specifically, this compound acts as an agonist at α1-adrenergic receptors and, to a lesser extent, at α2-adrenergic receptors.[1] The imidazoline structure also suggests a potential interaction with imidazoline receptors (I1, I2, and I3), which are involved in various physiological processes, including blood pressure regulation and neurotransmission.[2][3]
Data Presentation
Table 1: this compound Activity at α-Adrenergic Receptors
| Receptor Subtype | Assay Type | Parameter | This compound Value (nM) | Reference Compound | Reference Value (nM) |
| α1A-Adrenergic | Calcium Flux | EC50 | Data to be determined | Oxymetazoline | - |
| α1B-Adrenergic | Calcium Flux | EC50 | Data to be determined | Phenylephrine | - |
| α1D-Adrenergic | Calcium Flux | EC50 | Data to be determined | - | - |
| α2A-Adrenergic | cAMP Inhibition | EC50 | Data to be determined | Oxymetazoline | 28 ± 23 |
| α2B-Adrenergic | cAMP Inhibition | EC50 | Data to be determined | Xylometazoline | 99,000 |
| α2C-Adrenergic | cAMP Inhibition | EC50 | Data to be determined | - | - |
Table 2: this compound Affinity for Imidazoline Receptors
| Receptor Subtype | Assay Type | Parameter | This compound Value (nM) | Reference Compound | Reference Value (nM) |
| I1 Imidazoline | Radioligand Binding | Ki | Data to be determined | Moxonidine | <10 |
| I2 Imidazoline | Radioligand Binding | Ki | Data to be determined | Idazoxan | ~1.3 (for high-affinity site) |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to its target receptors.
Experimental Protocols
α1-Adrenergic Receptor Activity Assay (Calcium Flux)
This protocol describes a cell-based assay to measure the agonist activity of this compound on α1-adrenergic receptors by quantifying intracellular calcium mobilization.
Experimental Workflow:
References
- 1. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fenoxazoline in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent, belonging to the imidazoline class of compounds, primarily utilized as a nasal decongestant.[1][2][3] Its therapeutic effect is derived from its action as an agonist at α-adrenergic receptors, leading to vasoconstriction of the blood vessels in the nasal mucosa.[1][4] This action reduces blood flow and swelling, thereby alleviating nasal congestion. Isolated tissue bath experiments are a fundamental tool in pharmacology to characterize the activity of compounds like this compound on specific receptors and tissues in a controlled ex vivo environment.
Data Presentation
As of the latest literature review, specific quantitative pharmacological data for this compound from isolated tissue bath experiments (e.g., EC50, pA2 values) have not been publicly reported. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Potency of this compound in Isolated Vascular Tissue
| Tissue Preparation | Agonist | Pre-contraction Agent (if applicable) | EC50 (M) | Emax (% of control) | Hill Slope | n (number of experiments) |
| Rat Thoracic Aorta | This compound | Phenylephrine (1 µM) or KCl (60 mM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Rabbit Aorta | This compound | Phenylephrine (1 µM) or KCl (60 mM) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Characterization of this compound's Receptor Activity using Selective Antagonists
| Tissue Preparation | Agonist | Antagonist | Antagonist Concentration (M) | pA2 | Schild Slope | n (number of experiments) |
| Rat Thoracic Aorta | This compound | Prazosin (α1 antagonist) | e.g., 1, 10, 100 nM | Data to be determined | Data to be determined | Data to be determined |
| Rat Thoracic Aorta | This compound | Yohimbine (α2 antagonist) | e.g., 10, 100, 1000 nM | Data to be determined | Data to be determined | Data to be determined |
| Rat Thoracic Aorta | This compound | Idazoxan (I2/α2 antagonist) | e.g., 10, 100, 1000 nM | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of this compound's Vasoconstrictor Potency (EC50) in Isolated Rat Aorta
Objective: To determine the concentration-response curve and the EC50 value of this compound-induced contraction in isolated rat thoracic aorta rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1
-
This compound hydrochloride
-
Phenylephrine hydrochloride (for pre-contraction, if studying relaxation)
-
Potassium chloride (KCl)
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated tissue bath system with force transducers and data acquisition software
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Mounting the Tissue:
-
Mount each aortic ring in a tissue bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (60 mM) to check for viability.
-
Once a stable contraction is achieved, wash the tissues until they return to baseline tension.
-
-
Concentration-Response Curve Generation:
-
Begin by adding the lowest concentration of this compound (e.g., 1 nM) to the tissue bath.
-
Once the response has stabilized (typically 5-10 minutes), add the next concentration in a cumulative manner (e.g., increasing the concentration by a half-log unit, such as 3 nM, 10 nM, 30 nM, and so on, up to 100 µM).
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine or KCl).
-
Plot the percentage of maximal response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50, Emax, and Hill slope.
-
Protocol 2: Characterization of the Receptor Subtype Mediating this compound's Effect (pA2 Analysis)
Objective: To determine the affinity of a competitive antagonist (e.g., prazosin) for the receptor at which this compound acts, thereby identifying the receptor subtype.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Antagonist Incubation:
-
Divide the aortic rings into several groups. One group will serve as the control (no antagonist).
-
For the other groups, add a single, fixed concentration of the antagonist (e.g., prazosin at 1 nM, 10 nM, and 100 nM) to the respective tissue baths.
-
Incubate the tissues with the antagonist for a pre-determined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
-
Concentration-Response Curve Generation in the Presence of Antagonist:
-
Following the incubation period, generate a cumulative concentration-response curve for this compound as described in Protocol 1, step 5, in the continued presence of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of this compound in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of this plot gives the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: Workflow for isolated tissue bath experiments with this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Fenoxazoline
Application Notes and Protocols for Intranasal Fenoxazoline Delivery in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoxazoline is a sympathomimetic agent belonging to the imidazoline class of compounds, which acts as a potent alpha-1 adrenergic receptor agonist. This property makes it an effective vasoconstrictor, leading to its clinical use as a nasal decongestant. In a research setting, the intranasal delivery of this compound in various animal models is crucial for preclinical efficacy, pharmacokinetic, and toxicological studies. These application notes provide detailed methodologies for the intranasal administration of this compound in research models, focusing on experimental protocols, data presentation, and the underlying signaling pathways.
Due to a lack of publicly available quantitative data specifically for the intranasal delivery of this compound in research models, this document utilizes analogous data from other imidazoline derivatives, such as oxymetazoline and xylometazoline, to provide a comparative framework. Researchers are advised to conduct initial dose-ranging studies to determine the optimal dosage of this compound for their specific models and experimental endpoints.
Data Presentation: Comparative Efficacy of Intranasal Alpha-Adrenergic Agonists
The following tables summarize the efficacy and characteristics of various alpha-adrenergic agonists, which can serve as a reference for designing studies with this compound.
Table 1: Efficacy of Intranasal Imidazoline Derivatives in Human Clinical Studies
| Compound | Concentration | Onset of Action | Duration of Action | Key Findings |
| Oxymetazoline | 0.05% | ~10 minutes | Up to 12 hours | Provides statistically significant and clinically meaningful relief from nasal congestion.[1] |
| Xylometazoline | 0.1% | ~5-10 minutes | Up to 10 hours | Effective in reducing nasal congestion with a rapid onset. |
| Naphazoline | 0.02% | ~10 minutes | Up to 4 hours | Shorter duration of action compared to oxymetazoline and xylometazoline. |
| Tetryzoline | 0.1% | ~10 minutes | Up to 4 hours | Similar to naphazoline with a shorter duration of effect. |
Table 2: Dose-Response of Intranasal Oxymetazoline in Healthy Adults
| Dose per Nostril | Change in Nasal Airway Resistance (NAR) | Change in Total Minimum Cross-Sectional Area (tMCA) | Change in Nasal Volume (tVOL) |
| 6.25 µg | Not significant vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
| 12.5 µg | Not significant vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
| 25 µg | Significant decrease vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
| 50 µg | Significant decrease vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
Source: Adapted from a study on the dose-response relationship of intranasal oxymetazoline in normal adults.
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Rodent Models (Mice/Rats)
This protocol outlines the procedure for the intranasal delivery of a this compound solution to anesthetized rodents. This method is suitable for pharmacokinetic, pharmacodynamic, and efficacy studies.
Materials:
-
This compound hydrochloride solution (appropriate concentration in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Anesthesia chamber and nose cone
-
Micropipette with sterile tips (10-20 µL)
-
Heating pad to maintain body temperature
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to handling for at least one week prior to the experiment.
-
Weigh the animal to determine the correct dose volume.
-
Induce anesthesia using an anesthesia chamber with isoflurane (2-3% in oxygen).
-
Once anesthetized, transfer the animal to a heating pad and maintain anesthesia via a nose cone (1-2% isoflurane). Ensure the animal has lost its righting and withdrawal reflexes.
-
-
Drug Administration:
-
Position the animal in a supine position with its head tilted back at a 70-90 degree angle to facilitate delivery to the olfactory region.
-
Draw the calculated volume of this compound solution into the micropipette. For mice, a total volume of 10-20 µL is recommended, while for rats, it can be up to 50 µL.
-
Administer the solution as small droplets (2-5 µL) into one nostril, allowing the animal to inhale each droplet.
-
Alternate between nostrils for each subsequent droplet, with a pause of 30-60 seconds between each administration to allow for absorption.
-
-
Post-Administration Monitoring:
-
Maintain the animal in the supine position for a few minutes post-administration to ensure maximal absorption.
-
Discontinue anesthesia and monitor the animal until it has fully recovered.
-
Observe for any adverse reactions.
-
Protocol 2: Evaluation of Nasal Decongestion Efficacy in a Rabbit Model
This protocol describes a method to evaluate the decongestant effect of intranasally administered this compound in a rabbit model of nasal congestion.
Materials:
-
This compound hydrochloride solution
-
Congestion-inducing agent (e.g., histamine, bradykinin)
-
Acoustic rhinometer or rhinomanometer
-
Rabbit restrainer
Procedure:
-
Baseline Measurements:
-
Gently restrain the rabbit.
-
Measure baseline nasal patency using an acoustic rhinometer (measuring nasal cavity volume and minimum cross-sectional area) or a rhinomanometer (measuring nasal airway resistance).
-
-
Induction of Nasal Congestion:
-
Administer a congestion-inducing agent intranasally according to a validated protocol.
-
After a predetermined time for congestion to develop, repeat the nasal patency measurements to confirm obstruction.
-
-
This compound Administration and Efficacy Measurement:
-
Administer a single dose of this compound solution intranasally.
-
Measure nasal patency at regular intervals (e.g., 15, 30, 60, 120, 240, 360, 480 minutes) post-administration to determine the onset and duration of the decongestant effect.
-
-
Data Analysis:
-
Calculate the percentage change in nasal patency parameters from the congested state at each time point.
-
Compare the effects of different this compound concentrations or formulations.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its vasoconstrictive effect through the activation of alpha-1 adrenergic receptors on the smooth muscle cells of blood vessels in the nasal mucosa. The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade, as illustrated in the diagram below.
Caption: Alpha-1 adrenergic signaling cascade initiated by this compound.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a novel intranasal this compound formulation in a research model.
Caption: Workflow for evaluating intranasal this compound efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Fenoxazoline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Fenoxazoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound hydrochloride?
A1: The principal synthetic route for this compound is the ether-forming reaction between o-isopropylphenol and 2-chloromethyl-2-imidazoline. This reaction is typically catalyzed by a base. The subsequent treatment with hydrochloric acid yields this compound hydrochloride.[1]
Q2: What is the reaction mechanism for the synthesis of this compound?
A2: The formation of the ether linkage in this compound synthesis proceeds via a nucleophilic substitution mechanism (SN2 type). The phenoxide ion, generated from the deprotonation of o-isopropylphenol by a base, acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group in 2-chloromethyl-2-imidazoline, displacing the chloride ion.[1]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control for optimal yield and purity include:
-
Reactant Stoichiometry: Maintaining a 1:1 molar ratio of o-isopropylphenol and 2-chloromethyl-2-imidazoline is crucial.[1]
-
Reaction Temperature: The temperature should be carefully controlled to balance reaction kinetics and thermal stability. A typical range is 60-80°C.[1]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is important for efficient reaction and to minimize side products.
-
Reaction Time: Monitoring the reaction to completion is necessary to maximize yield without promoting degradation.
Q4: What are the common impurities found in this compound hydrochloride synthesis?
A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials (o-isopropylphenol and 2-chloromethyl-2-imidazoline), by-products from side reactions, and degradation products formed under harsh conditions. A study on forced degradation of this compound hydrochloride revealed that it degrades under basic and oxidative conditions.[2]
Q5: What purification techniques are recommended for this compound hydrochloride?
A5: Achieving high purity often requires multiple purification steps. Common techniques include:
-
Column Chromatography: Useful for purifying intermediates, often using silica gel with an ethyl acetate/hexane eluent system.
-
Recrystallization: A crucial final step to obtain high-purity this compound hydrochloride, often from ethanol/water or ethyl acetate/hexane solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative reverse-phase HPLC (RP-HPLC) with a C18 column can be used to achieve purities exceeding 98%.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound hydrochloride.
Problem 1: Low Reaction Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of o-isopropylphenol and 2-chloromethyl-2-imidazoline. Deviations can lead to a 15-20% decrease in yield. | Improved conversion of the limiting reagent and reduced side reactions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A range of 60-80°C is recommended. Conduct small-scale experiments at different temperatures (e.g., 60°C, 70°C, 80°C) to find the optimum. | Increased reaction rate without significant degradation of reactants or product. |
| Inefficient Base/Catalyst | Screen different bases (e.g., NaOH, KOH, NaH) and their concentrations. The base is crucial for deprotonating the phenol. | Enhanced rate of the nucleophilic substitution reaction. |
| Inappropriate Solvent | Test various solvents with different polarities to ensure adequate solubility of reactants and facilitate the reaction. | Improved reaction kinetics and easier product isolation. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. | Maximization of product formation without subsequent degradation. |
Problem 2: High Impurity Profile
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Expected Outcome |
| Side Reactions | Control stoichiometry and temperature strictly. High temperatures can promote the formation of by-products. | Minimized formation of unwanted side products. |
| Degradation of Product | Avoid harsh basic or oxidative conditions, especially during workup, as this compound is known to degrade under these conditions. Neutralize the reaction mixture carefully. | Preservation of the final product and improved purity. |
| Contaminated Starting Materials | Ensure the purity of o-isopropylphenol and 2-chloromethyl-2-imidazoline using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis. | Reduced introduction of impurities from the start of the process. |
| Ineffective Purification | Optimize the purification protocol. For column chromatography, experiment with different solvent gradients. For recrystallization, screen various solvent systems. | Efficient removal of impurities to achieve the desired product purity. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the synthesis of this compound via the ether-forming reaction.
Materials:
-
o-Isopropylphenol
-
2-Chloromethyl-2-imidazoline
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid
Procedure:
-
Dissolve o-isopropylphenol (1.0 molar equivalent) in ethanol in a reaction vessel equipped with a stirrer and a condenser.
-
Add sodium hydroxide (1.0 molar equivalent) to the solution and stir until the phenol is completely converted to the sodium salt.
-
Add 2-chloromethyl-2-imidazoline (1.0 molar equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 70-80°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound base.
Key Experiment: Preparation and Purification of this compound Hydrochloride
Procedure:
-
Dissolve the crude this compound base in a suitable solvent such as acetone.
-
Slowly add a solution of hydrochloric acid in ethanol or isopropanol while stirring.
-
The this compound hydrochloride will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
For further purification, recrystallize the this compound hydrochloride from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum.
-
Confirm the purity using HPLC and the structure using NMR and Mass Spectrometry.
Visualizations
Caption: Synthesis pathway of this compound hydrochloride.
References
Technical Support Center: Fenoxazoline Stability in Aqueous Solutions
Welcome to the technical support center for Fenoxazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems related to the stability of this compound in aqueous solutions.
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, a 2-substituted imidazoline derivative, is susceptible to degradation in aqueous solutions primarily through two pathways: hydrolysis and oxidation.[1] The stability of your solution can be influenced by several factors:
-
pH: The hydrolysis of the imidazoline ring is a major degradation pathway and is often catalyzed by acidic or basic conditions.[2]
-
Temperature: Elevated temperatures can significantly accelerate the rate of both hydrolysis and oxidation reactions.[1][2]
-
Light: Exposure to light, particularly UV radiation, can potentially lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the phenolic group and the imidazoline ring of the this compound molecule.[1]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
To troubleshoot, review your solution preparation and storage conditions. Ensure the pH is within a stable range, protect the solution from light, and store it at a recommended temperature.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the imidazoline ring . This reaction typically results in the formation of the corresponding N-(2-aminoethyl)-2-(2-isopropylphenoxy)acetamide. This occurs through the cleavage of the C=N double bond within the imidazoline ring.
A secondary degradation pathway is oxidation . The phenolic hydroxyl group and the imidazoline ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
Diagram: Proposed Hydrolysis Degradation Pathway of this compound
References
Technical Support Center: Fenoxazoline Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoxazoline and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
Under forced degradation conditions, this compound primarily degrades into two main products:
-
DP-I: 2-(2-isopropylphenoxy)-N-(2-aminoethyl) acetamide
-
DP-II: 2-(2-isopropylphenoxy) acetic acid[1]
Q2: Under which conditions is this compound most susceptible to degradation?
This compound is highly susceptible to degradation under alkaline conditions.[1] Significant degradation is also observed under acidic and oxidative stress conditions. It is relatively stable under neutral, thermal, and photolytic stress conditions.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for quantifying this compound and its degradation products. For structural elucidation and confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are the recommended techniques.[1]
Q4: What is the mechanism of action of this compound?
This compound is a sympathomimetic agent that acts as an agonist on alpha-adrenergic receptors, primarily the α1-adrenergic receptor subtype.[2] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to vasoconstriction.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Contaminated or degraded column. 3. Column overload. | 1. Adjust the mobile phase pH. For amine-containing compounds like this compound, a slightly acidic pH can improve peak shape. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Degas the mobile phase and purge the pump. |
| Low sensitivity or no peaks detected in LC-MS. | 1. Ion suppression from matrix components. 2. Inefficient ionization of the analytes. 3. Incorrect mass spectrometer settings. | 1. Improve sample preparation to remove interfering substances. 2. Optimize the electrospray ionization (ESI) source parameters. Positive ion mode is typically suitable for amine-containing compounds. 3. Ensure the mass spectrometer is tuned and calibrated, and the correct m/z ranges are being monitored. |
| Unexpected degradation products observed. | 1. Contamination of reagents or solvents. 2. Secondary degradation of primary products. 3. Interaction with excipients in a formulation. | 1. Use high-purity reagents and solvents. 2. Analyze samples at different time points during the degradation study to track the formation of products. 3. Perform forced degradation studies on the placebo to identify any excipient-related degradation. |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approximate) | Major Degradation Products |
| Acid Hydrolysis | 0.5 N HCl | 48 hours | Room Temp | 15 - 25% | DP-I, DP-II |
| Base Hydrolysis | 0.1 N NaOH | 48 hours | Room Temp | 40 - 60% | DP-I, DP-II |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temp | 10 - 20% | DP-I, DP-II, N-oxide |
| Thermal | Solid State | 48 hours | 100°C | < 5% | - |
| Photolytic | UV light (254 nm) | 10 days | Room Temp | < 5% | - |
Note: The degradation percentages are illustrative and can vary based on specific experimental conditions.
Experimental Protocols
Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: Dissolve 25 mg of this compound in 50 mL of 0.5 N HCl. Keep the solution at room temperature for 48 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.5 N NaOH, and dilute with the mobile phase to the desired concentration for analysis.
-
Base Hydrolysis: Dissolve 25 mg of this compound in 50 mL of 0.1 N NaOH. Keep the solution at room temperature for 48 hours. Withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve 25 mg of this compound in 50 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours. Withdraw samples and dilute with the mobile phase.
-
Thermal Degradation: Place 25 mg of solid this compound in a petri dish and expose it to a temperature of 100°C in a hot air oven for 48 hours. After exposure, dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose 25 mg of solid this compound to UV light at 254 nm in a photostability chamber for 10 days. After exposure, dissolve the sample in the mobile phase.
HPLC Method for Analysis
This method is designed to separate this compound from its degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Kromasil C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Methanol: 10 mM Ammonium acetate (pH adjusted to 4 with formic acid) (55:45 v/v) with 0.3% triethylamine.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 270 nm.
-
Column Temperature: 30°C.
Visualizations
Signaling Pathway of this compound
References
Troubleshooting low yield in Fenoxazoline synthesis
Technical Support Center: Fenoxazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and established method for synthesizing this compound is through a nucleophilic substitution reaction. This involves the reaction of o-isopropylphenol with 2-chloromethyl-2-imidazoline in the presence of a base.[1] An alternative route involves the condensation of an o-isopropylphenyloxy-acetimino ether hydrochloride with ethylenediamine.
Q2: I am experiencing a significantly low yield. What are the most common causes?
Low yields in this compound synthesis can stem from several factors:
-
Incorrect Reagent Stoichiometry: Precise 1:1 molar ratio of o-isopropylphenol and 2-chloromethyl-2-imidazoline is crucial for maximizing the yield.[1]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing degradation of reactants or products.[1]
-
Improper Choice of Base or Solvent: The selection of an appropriate base and solvent system is critical for the reaction's efficiency.[1]
-
Presence of Moisture: The reagents and solvent should be dry, as water can interfere with the reaction.
-
Impure Starting Materials: The purity of o-isopropylphenol and 2-chloromethyl-2-imidazoline will directly impact the yield and purity of the final product.
-
Inefficient Purification: Significant product loss can occur during workup and purification steps.
Q3: What are the recommended reaction conditions for the synthesis of this compound?
For the reaction of o-isopropylphenol and 2-chloromethyl-2-imidazoline, the following conditions are generally recommended:
-
Temperature: 60-80°C[1]
-
Solvents: Ethanol or methanol are commonly used due to their suitable polarity.
-
Base Catalysts: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective choices.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the potential side products I should be aware of?
While specific side products for this exact synthesis are not extensively documented in publicly available literature, general side reactions in similar syntheses can include:
-
Unreacted starting materials.
-
Products from the self-condensation of starting materials.
-
Degradation of the product under harsh conditions (e.g., excessive heat).
Q6: What are the best methods for purifying the final product?
A multi-step purification process is often necessary to achieve high purity this compound.
-
Column Chromatography: This is a common method for purifying the crude product, often using silica gel with an ethyl acetate/hexane eluent.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative reverse-phase HPLC is a standard and effective technique.
-
Recrystallization: This can be an effective final step for obtaining a crystalline product of high purity.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on this compound Synthesis Yield
| Molar Ratio (o-isopropylphenol : 2-chloromethyl-2-imidazoline) | Expected Yield Outcome |
| 1:1 | Optimal yield |
| > 1:1 (Excess o-isopropylphenol) | 15-20% decrease in yield |
| < 1:1 (Excess 2-chloromethyl-2-imidazoline) | 15-20% decrease in yield |
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution
This protocol describes the synthesis of this compound from o-isopropylphenol and 2-chloromethyl-2-imidazoline.
Materials:
-
o-Isopropylphenol
-
2-Chloromethyl-2-imidazoline
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-isopropylphenol (1 equivalent) and a base (e.g., NaOH, 1 equivalent) in anhydrous ethanol.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Add a solution of 2-chloromethyl-2-imidazoline (1 equivalent) in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and maintain this temperature with stirring.
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purifying Fenoxazoline for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Fenoxazoline for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable and widely used technique for determining the purity of this compound and its impurities.[1] A developed method utilizes a Kromasil C18 column with a gradient elution of a mobile phase composed of acetonitrile and a buffer at a controlled pH, with detection at 230 nm.[1]
Q2: What are the common impurities found in this compound samples?
A2: Impurities in this compound can originate from the synthesis process or degradation. Known degradation products can form under basic and oxidative conditions.[1] Common impurities that have been identified include FNZ-II, FNZ-III, and FNZ-IV (this compound-N-oxide).[1] It is crucial to use reference standards for accurate identification and quantification of these impurities.
Q3: What are the general storage conditions for this compound to minimize degradation?
A3: this compound hydrochloride is reported to be stable under acidic, sunlight, and thermal conditions. However, it degrades under basic and oxidative conditions.[1] Therefore, it is recommended to store this compound in a cool, dark place, protected from strong bases and oxidizing agents. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
HPLC Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Use a new or different C18 column. - Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Ensure the column is thoroughly equilibrated with the mobile phase before injection. |
| Presence of unexpected peaks | - Sample degradation. - Contamination from solvents or glassware. - Carryover from previous injections. | - Prepare fresh samples and use high-purity solvents. - Thoroughly clean all glassware. - Implement a robust needle wash protocol in the autosampler. |
Recrystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | - The solvent is too nonpolar for the compound at the saturation temperature. - Cooling the solution too quickly. | - Add a small amount of a more polar co-solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | - The solution is not supersaturated. - Insufficient nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | - The chosen solvent has too high of a solubility for this compound at low temperatures. - Using too much solvent for dissolution. | - Select a solvent with a steeper solubility curve (high solubility at high temperature, low solubility at low temperature). - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Analytical HPLC Method for Purity Assessment
This protocol is based on a developed method for the determination of this compound and its impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Shimadzu LC-2010 with PDA system).
-
-
Chromatographic Conditions:
-
Column: Kromasil C18 (dimensions not specified in the source, but a standard 250 mm x 4.6 mm, 5 µm particle size can be a starting point).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., phosphate buffer) with the pH adjusted. A satisfactory separation was achieved with 45% acetonitrile in one mobile phase and 80% in another, suggesting a gradient.
-
Flow Rate: Typically 1.0 mL/min for analytical scale.
-
Detection: 230 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
General Recrystallization Protocol
-
Solvent Selection (to be determined experimentally):
-
Test the solubility of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof) at room temperature and at their boiling points.
-
An ideal single solvent will dissolve this compound when hot but not when cold.
-
For a two-solvent system, choose a "soluble" solvent in which this compound is highly soluble and a "less soluble" solvent in which it is poorly soluble. Ethanol/water or ethyl acetate/hexane are common pairs to try.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "soluble" solvent (or the single solvent) to just dissolve the solid.
-
If using a two-solvent system, slowly add the "less soluble" solvent dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the "soluble" solvent to redissolve the precipitate.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | Kromasil C18 |
| Mobile Phase | Acetonitrile and aqueous buffer (gradient) |
| Detection Wavelength | 230 nm |
| Identified Impurities | FNZ-II, FNZ-III, FNZ-IV (N-oxide) |
Mandatory Visualizations
This compound Purification Workflow
Caption: A flowchart illustrating the general steps for purifying and analyzing this compound.
Signaling Pathway of this compound (Alpha-1 Adrenergic Agonist)
Caption: Diagram of the alpha-1 adrenergic receptor signaling cascade initiated by this compound.
References
Technical Support Center: Overcoming Fenoxazoline Resistance in Experimental Models
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to fenoxazoline in our cell culture model over time. What could be the underlying cause?
A1: A diminished response to an alpha-adrenergic agonist like this compound, a phenomenon known as tachyphylaxis or desensitization, can arise from several mechanisms. The most common causes include:
-
Receptor Downregulation: Prolonged exposure to this compound may lead to a decrease in the number of alpha-adrenergic receptors on the cell surface.[1][2][3][4] The cell internalizes the receptors to attenuate the signaling cascade.
-
Receptor Desensitization: The receptors may become uncoupled from their downstream signaling pathways. This can be due to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of arrestin proteins and prevents G protein activation.
-
Altered Downstream Signaling: Changes in the expression or function of components of the intracellular signaling cascade, such as G proteins or effector enzymes like phospholipase C, can also lead to a reduced cellular response.[5]
Q2: How can we develop a this compound-resistant cell line for our studies?
A2: Developing a drug-resistant cell line is a common practice in experimental oncology and can be adapted for other research areas. The general approach involves continuous or intermittent exposure of a parental cell line to increasing concentrations of the drug over a prolonged period (weeks to months). This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Q3: What are the key initial steps to characterize a potentially this compound-resistant cell line?
A3: Once you have a cell line that appears to be resistant, the initial characterization should involve:
-
Determining the IC50 Value: Perform a dose-response assay to calculate the half-maximal inhibitory concentration (IC50) of this compound in both the parental and the putative resistant cell line. A significant increase in the IC50 value for the resistant line provides quantitative evidence of resistance.
-
Stability of the Resistant Phenotype: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. This will help you understand if the resistance is stable or transient.
-
Cross-Resistance Profile: Test the resistant cell line against other alpha-adrenergic agonists to see if the resistance mechanism is specific to this compound or confers broader resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the viability assay reagent is within its expiration date and stored correctly. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and limited passage number range for your experiments. |
| Assay Incubation Time | Optimize the incubation time for the viability assay. A time point that is too early or too late may not accurately reflect the cytotoxic or cytostatic effects of the drug. |
Issue 2: Our "resistant" cell line shows only a marginal increase in IC50.
| Possible Cause | Troubleshooting Step |
| Incomplete Resistance Development | The resistance may not be fully developed. Continue the drug exposure protocol, potentially with a more gradual increase in concentration. |
| Heterogeneous Population | The "resistant" population may still contain a significant number of sensitive cells. Consider using single-cell cloning to isolate a purely resistant population. |
| Incorrect Assay for Resistance Mechanism | The resistance mechanism may not primarily affect cell viability (e.g., it might affect a more specific cellular function). Consider using a functional assay that is more relevant to the expected effect of this compound in your model. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
Objective: To generate a cell line with acquired resistance to this compound through continuous drug exposure.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Sterile, tissue culture-treated flasks and plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Passage: Monitor the cells for signs of toxicity. When the cells have adapted and are growing steadily, passage them as you normally would, but always in the presence of the drug.
-
Stepwise Concentration Increase: Once the cells are growing at a normal rate, increase the concentration of this compound in the medium. A common approach is to double the concentration.
-
Repeat and Select: Repeat steps 3 and 4 over several months. With each increase in drug concentration, a small population of cells will likely survive and proliferate. These are the cells that are acquiring resistance.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you have a putative resistant cell line. At this point, you should perform the characterization steps outlined in FAQ Q3.
Protocol 2: Quantification of Alpha-Adrenergic Receptor Expression by Western Blot
Objective: To compare the protein expression levels of the target alpha-adrenergic receptor between parental and this compound-resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
Primary antibody against the specific alpha-adrenergic receptor subtype
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells and determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the alpha-adrenergic receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the receptor protein levels to the loading control. Compare the expression levels between the parental and resistant cell lines.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 1.5 ± 0.2 | 1 |
| This compound-Resistant | 25.8 ± 3.1 | 17.2 |
Table 2: Hypothetical Relative Alpha-Adrenergic Receptor Expression
| Cell Line | Relative Receptor Expression (Normalized to Parental) |
| Parental | 1.00 |
| This compound-Resistant | 0.35 |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. ahajournals.org [ahajournals.org]
- 2. β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? [frontiersin.org]
- 4. Importance of receptor regulation in the pathophysiology and therapy of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Optimizing Fenoxazoline Concentration for In-Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fenoxazoline concentration for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sympathomimetic agent that acts as an α-adrenergic receptor agonist.[1] Its primary mechanism of action is the stimulation of α-adrenergic receptors, particularly α1-receptors, on the smooth muscle cells of blood vessels. This activation leads to vasoconstriction.[1] In a cellular context, the binding of this compound to α1-adrenergic receptors initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then produces inositol trisphosphate (IP3), which triggers the release of intracellular calcium (Ca²⁺), ultimately resulting in smooth muscle contraction or other cellular responses.[1]
Q2: What are the key in vitro assays for characterizing this compound?
The primary in vitro assays for an α-adrenergic agonist like this compound include:
-
Receptor Binding Assays: To determine the affinity (Ki) of this compound for its target α-adrenergic receptors.
-
Second Messenger Assays: To measure the functional consequence of receptor activation, typically by quantifying changes in intracellular calcium or cyclic AMP (cAMP) levels.
-
Cell Viability/Cytotoxicity Assays: To determine the concentration range at which this compound may induce cell death and to establish a therapeutic window.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
While specific optimal concentrations for this compound in various in vitro assays are not widely published, a general strategy is to start with a broad concentration range and narrow it down based on experimental results. A common approach is to test concentrations significantly higher than the maximum plasma concentration (Cmax) observed in vivo, as higher concentrations are often required in cell culture to elicit a response.[2]
A suggested starting range for a dose-response curve could be from 1 nM to 100 µM. This wide range will help in identifying the concentrations at which this compound exhibits its desired effect and any potential toxicity.
Q4: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in water and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in a solvent that is compatible with your cell culture medium and minimally toxic to your cells at the final working concentration (e.g., DMSO or sterile water). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Functional Assays (e.g., Calcium or cAMP assays)
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to determine the EC₅₀. |
| Poor Solubility/Precipitation | Visually inspect the prepared solutions for any precipitates. If solubility is an issue, try preparing a fresh stock solution or using a different solvent. Consider the use of a sonicator to aid dissolution. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or stressed cells may not respond appropriately. |
| Receptor Expression Levels | Verify the expression of the target α-adrenergic receptor subtype in your cell line using techniques like qPCR or western blotting. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including buffers, dyes, and substrates. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Test this compound in a cell-free assay system to check for direct interference with the detection reagents. |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma or other microbial contamination, which can affect cellular signaling. |
| Autofluorescence/Autoluminescence | If using a fluorescence or luminescence-based assay, measure the signal from wells containing only this compound and media to determine its intrinsic fluorescence/luminescence. |
Issue 3: High Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Determine the IC₅₀ value using a cytotoxicity assay (e.g., MTT, LDH). Use concentrations well below the IC₅₀ for functional assays.[3] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control. |
| Prolonged Incubation Time | Optimize the incubation time for your functional assay to be as short as possible while still allowing for a robust signal. |
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
This protocol is a general guideline for a competitive binding assay to determine the affinity (Ki) of this compound for α-adrenergic receptors.
Materials:
-
Cell membranes expressing the α-adrenergic receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors).
-
Unlabeled this compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value from the displacement curve and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Second Messenger Assay
This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to this compound, particularly relevant for α2-adrenergic receptors which are Gi-coupled and inhibit adenylyl cyclase.
Materials:
-
Cells expressing the α-adrenergic receptor of interest.
-
This compound hydrochloride.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and buffers.
Procedure:
-
Seed cells in a suitable microplate and culture overnight.
-
Replace the culture medium with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production).
-
Incubate for the time recommended by the assay kit manufacturer (typically 15-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Generate a dose-response curve to determine the EC₅₀ of this compound's inhibitory effect on forskolin-stimulated cAMP production.
MTT Cell Viability Assay
This protocol provides a method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest.
-
This compound hydrochloride.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well microplate.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Data Presentation
Table 1: Example Data Structure for this compound Receptor Binding Assay
| This compound Conc. (M) | Specific Binding (%) |
| 1.00E-10 | 100 |
| 1.00E-09 | 95 |
| 1.00E-08 | 75 |
| 1.00E-07 | 50 |
| 1.00E-06 | 25 |
| 1.00E-05 | 5 |
| 1.00E-04 | 0 |
| IC₅₀ | Calculated Value |
| Ki | Calculated Value |
Table 2: Example Data Structure for this compound cAMP Assay
| This compound Conc. (M) | cAMP Level (relative to Forskolin alone) |
| 1.00E-10 | 100% |
| 1.00E-09 | 90% |
| 1.00E-08 | 70% |
| 1.00E-07 | 50% |
| 1.00E-06 | 30% |
| 1.00E-05 | 10% |
| 1.00E-04 | 5% |
| EC₅₀ | Calculated Value |
Table 3: Example Data Structure for this compound MTT Cytotoxicity Assay
| This compound Conc. (M) | Cell Viability (%) |
| 1.00E-07 | 100 |
| 1.00E-06 | 98 |
| 1.00E-05 | 90 |
| 1.00E-04 | 50 |
| 1.00E-03 | 10 |
| IC₅₀ | Calculated Value |
Visualizations
Caption: this compound's α1-Adrenergic Signaling Pathway.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Flowchart for Inconsistent Results.
References
Challenges in the formulation of Fenoxazoline for research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the formulation of Fenoxazoline for research purposes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental formulation of this compound.
Q1: My this compound (free base) won't dissolve in aqueous buffers. Why is this happening and what can I do?
A1: this compound free base has very low predicted aqueous solubility (approximately 0.316 mg/mL) due to its chemical structure[1]. As a weak base (predicted pKa of 9.26), its solubility is highly pH-dependent[1]. In neutral or alkaline aqueous solutions, it will exist predominantly in its non-ionized, less soluble form.
Troubleshooting Steps:
-
pH Adjustment: Lowering the pH of the aqueous buffer to below the pKa (e.g., pH 4-6) will promote the formation of the more soluble protonated form of this compound.
-
Salt Formation: The most effective approach is to use a salt form of this compound, such as this compound Hydrochloride (HCl)[2][3]. The HCl salt is known to be soluble in water and ethanol[4].
-
Co-solvents: If using the free base is necessary, consider adding a co-solvent. Ethanol and propylene glycol are commonly used in nasal formulations and can significantly increase the solubility of poorly soluble compounds. Start with a small percentage (e.g., 5-10% v/v) and increase as needed, keeping in mind the final application and potential toxicity.
Q2: I'm observing precipitation of this compound in my formulation upon standing. What could be the cause?
A2: Precipitation after initial dissolution can be due to several factors:
-
pH Shift: The pH of your formulation may be drifting over time, causing the less soluble free base to precipitate. Ensure your formulation is well-buffered.
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. This can happen when using methods like solvent evaporation to dissolve the compound.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Common Ion Effect: If you are using a salt form and your buffer contains a high concentration of the same counter-ion (e.g., chloride), it could potentially reduce solubility.
Preventative Measures:
-
Use a reliable buffering system to maintain the desired pH.
-
Determine the equilibrium solubility to avoid creating highly supersaturated solutions.
-
Store the formulation at a controlled room temperature.
Q3: My this compound formulation is showing signs of degradation. How can I improve its stability?
A3: this compound is susceptible to degradation under basic and oxidative conditions. It is reported to be stable under acidic, thermal, and light-induced stress.
Stabilization Strategies:
-
pH Control: Maintain the formulation at a slightly acidic pH (e.g., 5.0-6.5) to prevent base-catalyzed hydrolysis.
-
Antioxidants: If oxidation is suspected (e.g., due to exposure to air or presence of peroxides in excipients), consider adding an antioxidant to the formulation.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent like edetate disodium (EDTA) can help sequester these ions.
-
Light Protection: Although reported to be stable under sunlight, it is good practice to store this compound formulations in light-resistant containers.
-
Inert Atmosphere: For long-term storage of sensitive formulations, consider purging the headspace of the container with an inert gas like nitrogen to minimize exposure to oxygen.
Q4: Which analytical method is suitable for determining the concentration and stability of this compound in my formulations?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. A reversed-phase HPLC method with UV detection has been successfully used to separate this compound from its degradation products.
Key Method Parameters:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is effective.
-
Detection: UV detection at a wavelength of 230 nm is suitable for quantifying this compound and its impurities.
Physicochemical and Solubility Data
The following table summarizes key physicochemical properties of this compound. This data is essential for designing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.29 g/mol | |
| Predicted pKa (Strongest Basic) | 9.26 | |
| Predicted logP | 2.77 | |
| Predicted Water Solubility (Free Base) | 0.316 mg/mL | |
| This compound HCl | ||
| Molecular Formula | C₁₃H₁₉ClN₂O | |
| Molecular Weight | 254.76 g/mol | |
| Solubility | Soluble in water and ethanol; slightly soluble in anhydrous ethanol; very slightly soluble in acetone and acetonitrile; insoluble in ether. | |
| pH (1% aqueous solution) | 5.0 - 6.5 |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the formulation of this compound.
Protocol 1: Kinetic Solubility Assay of this compound
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound (or its HCl salt)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This will create a range of this compound concentrations in a solution with a low percentage of DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement: Measure the turbidity of the solutions in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) with a UV/Vis plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
(Optional) Centrifugation and Quantification: Alternatively, after incubation, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound to quantify the amount of dissolved compound against a standard curve.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To evaluate the stability of a this compound formulation under various stress conditions.
Materials:
-
This compound formulation
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound formulation at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.
-
Oxidation: To a separate aliquot, add an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 48 hours).
-
Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Analysis: At the end of the exposure period, analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. This helps to establish the degradation profile and the specificity of the analytical method.
Visualizations
This compound Formulation Strategy
The following diagram outlines a logical workflow for developing a suitable formulation for this compound, starting from its known physicochemical properties.
Caption: Decision workflow for this compound formulation.
Simplified Signaling Pathway of this compound
This compound acts as an α-adrenergic agonist, primarily targeting α1-adrenergic receptors on vascular smooth muscle cells. This interaction leads to vasoconstriction.
Caption: this compound's α1-adrenergic signaling pathway.
References
Technical Support Center: Analytical Method Validation for Fenoxazoline Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Fenoxazoline quantification, primarily using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for this compound quantification?
A1: The most widely used and recommended method for the quantification of this compound in pharmaceutical formulations and for stability studies is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This method has proven to be specific, sensitive, and robust for separating this compound from its degradation products and impurities.[1]
Q2: What are the typical chromatographic conditions for this compound analysis?
A2: While method parameters should be optimized in your laboratory, a good starting point for a stability-indicating RP-HPLC method for this compound is as follows:
| Parameter | Recommended Condition |
| Column | Kromasil C18 (or equivalent), 5 µm particle size |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic modifier like acetonitrile. A satisfactory separation can be achieved with varying concentrations of acetonitrile.[1] |
| Detection | UV spectrophotometry at 230 nm[1] |
| Flow Rate | Typically around 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
Q3: What are the key validation parameters to be assessed for a this compound quantification method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method for quantifying an active pharmaceutical ingredient (API) like this compound include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Under what conditions does this compound degrade?
A4: Forced degradation studies have shown that this compound hydrochloride is stable under acidic, sunlight, and thermal conditions. However, it is susceptible to degradation under basic (alkaline) and oxidative conditions.[1] This information is crucial for developing a stability-indicating method, as the method must be able to separate the intact drug from any potential degradation products formed under these stress conditions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the HPLC analysis of this compound.
Chromatographic Peak Shape Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column: this compound is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase. - Column overload: Injecting too high a concentration of the analyte. - Inappropriate mobile phase pH: If the pH is not optimal, it can lead to peak tailing for ionizable compounds. | - Use a modern, high-purity, end-capped C18 column to minimize silanol interactions. - Work at a lower pH (e.g., <3) to ensure full protonation of silanol groups, or at a higher pH if the column chemistry allows, to keep this compound in its neutral form.[1] - Reduce the injection volume or dilute the sample. - Add a competing base to the mobile phase, such as triethylamine (TEA), to block the active silanol sites. |
| Peak Fronting | - Sample solvent stronger than the mobile phase: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the peak to front. - Column collapse or void: This can happen with older columns or under harsh operating conditions. | - Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. - Replace the column if a void is suspected. The use of a guard column can help extend the life of the analytical column. |
| Split Peaks | - Partially blocked column frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. - Co-elution with an impurity or degradant: Another compound is eluting at a very similar retention time. | - Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column. - Review the results of forced degradation studies to see if any known degradants elute close to the main peak. Adjusting the mobile phase composition or gradient may be necessary to improve resolution. |
| Broad Peaks | - High extra-column volume: Excessive tubing length or diameter between the injector, column, and detector. - Low mobile phase flow rate. - Column degradation: Loss of stationary phase over time. | - Use tubing with a small internal diameter and keep the length to a minimum. - Ensure the flow rate is optimal for the column dimensions. - Replace the column if its performance has deteriorated. |
Retention Time and Baseline Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | - Inconsistent mobile phase preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time. - Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. - Pump malfunction: Inconsistent flow rate from the HPLC pump. | - Prepare the mobile phase carefully and consistently. For gradient elution, ensure the solvents are well-mixed. - Use a column oven to maintain a constant and stable temperature. - Regularly maintain and calibrate the HPLC pump. Check for leaks. |
| Noisy Baseline | - Air bubbles in the system: Air bubbles passing through the detector cell will cause spikes in the baseline. - Contaminated mobile phase or system: Impurities in the solvents or leaching from system components. - Detector lamp aging: The lamp's energy output may become unstable. | - Degas the mobile phase thoroughly before and during use. - Use high-purity HPLC-grade solvents. Flush the system with a strong solvent like isopropanol to remove contaminants. - Replace the detector lamp if it has exceeded its recommended lifetime. |
| Drifting Baseline | - Changes in mobile phase composition during a gradient run. - Column not fully equilibrated: The column has not reached equilibrium with the mobile phase before injection. - Contamination build-up on the column. | - Ensure the mobile phase components are of high purity and have similar UV absorbance properties if possible. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a run. - Periodically wash the column with a strong solvent to remove strongly retained compounds. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, UV detector, and data acquisition software (e.g., Shimadzu LC-2010 with PDA system).
-
Kromasil C18 column (5 µm particle size) or equivalent.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate or acetate buffer), pH adjusted as required for optimal separation.
-
This compound Hydrochloride reference standard.
-
Reagents for forced degradation studies: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.
2. Preparation of Solutions
-
Mobile Phase: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A could be a buffer solution and Mobile Phase B could be acetonitrile. Filter and degas all mobile phases before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound HCl reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution from the pharmaceutical formulation to be tested by dissolving it in a suitable solvent and diluting it to fall within the linear range of the method.
3. Chromatographic Conditions
-
Column: Kromasil C18, 5 µm.
-
Mobile Phase: A gradient elution program should be developed to ensure the separation of this compound from its impurities and degradation products. An example could be a linear gradient starting with a lower percentage of acetonitrile and increasing over the run time. A satisfactory separation was achieved with 45% acetonitrile in one mobile phase and 80% in another, suggesting a gradient approach is suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 50 minutes to ensure elution of all impurities.
4. Forced Degradation Studies Protocol
-
Acid Degradation: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before injection.
-
Base Degradation: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light.
Analyze all stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent this compound peak.
Quantitative Data Summary
The following tables summarize the typical validation parameters and their acceptance criteria for a robust this compound quantification method. The data presented here are representative values based on ICH guidelines and typical performance of similar HPLC methods.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | ≤ 1.0% |
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 121.0 | 100.8% |
| Acceptance Criteria | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability (Intra-day) | 100 | ≤ 1.0% |
| Intermediate Precision (Inter-day) | 100 | ≤ 2.0% |
| Acceptance Criteria | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Table 6: Robustness
| Parameter Varied | Variation | Observation |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or peak shape |
| Mobile Phase Composition | ± 2% Organic | Retention time shifts slightly, but separation is maintained |
| Column Temperature | ± 5 °C | Retention time shifts, but peak shape remains acceptable |
| Detection Wavelength | ± 2 nm | Minor change in peak response, but quantification is not significantly affected |
Visualizations
Caption: Experimental workflow for this compound quantification and method validation.
Caption: Logical flow for troubleshooting common HPLC issues.
References
Validation & Comparative
Validating the Alpha-Adrenergic Agonist Activity of Fenoxazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fenoxazoline
This compound is a sympathomimetic agent, primarily utilized as a nasal decongestant.[1][2] Its therapeutic effect stems from its activity as an agonist at alpha-adrenergic receptors, which leads to the vasoconstriction of blood vessels in the nasal mucosa, thereby reducing swelling and congestion.[1][2] Pharmacologically, it is understood to act primarily on α1-adrenergic receptors with a secondary, less potent effect on α2-adrenergic receptors.[2] A thorough quantitative validation of its receptor subtype selectivity and functional potency is crucial for a comprehensive understanding of its pharmacological profile and for the development of new therapeutic applications.
Comparative Analysis of Alpha-Adrenergic Agonists
A direct quantitative comparison of this compound with other alpha-adrenergic agonists is challenging due to the limited availability of its binding affinity (Ki) and functional potency (EC50) data in publicly accessible literature. However, the following tables summarize the reported values for several common alpha-adrenergic agonists, providing a benchmark against which this compound can be compared once experimental data is obtained.
Table 1: Comparative Binding Affinities (Ki, nM) of Alpha-Adrenergic Agonists
| Agonist | α1A | α1B | α1D | α2A | α2B | α2C | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Oxymetazoline | 15.8 | 39.8 | Data not available | 6.3 | 2.5 | 5.0 | |
| Xylometazoline | 80 | 560 | 450 | 980 | 1800 | 220 | |
| Clonidine | >10,000 | >10,000 | >10,000 | 1.6 | 158 | 1.0 | |
| Phenylephrine | 977 | 3,981 | 1,995 | >10,000 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potencies (EC50, nM) of Alpha-Adrenergic Agonists
| Agonist | α1A (Calcium Flux) | α2A (cAMP Inhibition) | α2B (Calcium Flux) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| Oxymetazoline | 12.6 (partial agonist) | Data not available | 7.9 (full agonist) | |
| Xylometazoline | Data not available | Data not available | 99,000 | |
| Clonidine | No activity | 28 | No activity | |
| Phenylephrine | 1,660 | No activity | No activity |
Note: Lower EC50 values indicate higher potency.
Experimental Protocols for Validation
To quantitatively assess the alpha-adrenergic agonist activity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for α1 (A, B, D) and α2 (A, B, C) adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human alpha-adrenergic receptor subtype.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2).
-
This compound and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-labeled known ligand.
-
After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is calculated from the competition curves.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for α1-Adrenergic Agonist Activity (Calcium Flux)
Activation of Gq-coupled α1-adrenergic receptors leads to an increase in intracellular calcium levels.
Objective: To determine the functional potency (EC50) and efficacy of this compound at α1-adrenergic receptor subtypes.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing a specific human α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and comparator compounds.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader.
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of this compound and comparator compounds.
-
Add the compounds to the wells and measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 (concentration of the agonist that produces 50% of the maximal response) is determined from this curve.
Functional Assay for α2-Adrenergic Agonist Activity (cAMP Inhibition)
Activation of Gi-coupled α2-adrenergic receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) and efficacy of this compound at α2-adrenergic receptor subtypes.
Materials:
-
CHO-K1 cells (or other suitable cell line) stably expressing a specific human α2-adrenergic receptor subtype.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
This compound and comparator compounds.
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or comparator compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
The EC50 is the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP response.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of alpha-1 and alpha-2 adrenergic receptors.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The logical flow for validating the alpha-adrenergic agonist activity of a test compound like this compound is depicted below.
References
A Comparative Guide to Fenoxazoline and Naphazoline in Adrenergic Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fenoxazoline and naphazoline, two imidazoline derivatives that function as adrenergic receptor agonists. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these compounds in the context of adrenergic receptor binding and signaling. While both compounds are recognized for their vasoconstrictive properties, their interactions with adrenergic receptor subtypes can differ, influencing their pharmacological profiles.
Introduction to this compound and Naphazoline
This compound and naphazoline are sympathomimetic amines that exert their effects by activating adrenergic receptors. Naphazoline is well-characterized as a mixed α1 and α2-adrenergic receptor agonist and is a common ingredient in over-the-counter nasal decongestants and ophthalmic solutions.[1][2] this compound is also known as an α-adrenergic agonist, though detailed public data on its binding affinities for various receptor subtypes is less prevalent.[3] Understanding their respective binding profiles is crucial for predicting their therapeutic effects and potential side effects.
Adrenergic Receptor Binding Profiles
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is often quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Naphazoline | Agonist[2] | Agonist[2] | Agonist | 21 | Agonist | Agonist |
Note: "Agonist" indicates that the compound is known to activate the receptor, but specific Ki values were not found in the surveyed literature. The Ki value for naphazoline at the α2A receptor is sourced from DrugBank.
Signaling Pathways of α-Adrenergic Receptors
The physiological effects of this compound and naphazoline are mediated through the activation of distinct intracellular signaling cascades coupled to α1 and α2-adrenergic receptors.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins. When an agonist binds, the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various cellular proteins. A key function of presynaptic α2-receptors is the inhibition of norepinephrine release from nerve terminals, creating a negative feedback loop.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with receptors. A common method is the competitive binding assay, which is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound or naphazoline) for a receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol for a Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors or [3H]yohimbine for α2 receptors).
-
Varying concentrations of the unlabeled competitor drug (this compound or naphazoline).
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Both this compound and naphazoline are effective α-adrenergic agonists. Naphazoline demonstrates activity at both α1 and α2 subtypes, with a known binding affinity for the α2A receptor. While this compound is also an α-agonist, a more detailed, quantitative comparison of its binding profile with that of naphazoline is hampered by the limited availability of public data on its specific binding affinities for adrenergic receptor subtypes. The provided experimental protocol for radioligand binding assays offers a standardized method for researchers to determine these crucial parameters. A comprehensive understanding of the distinct interactions of these compounds with adrenergic receptor subtypes, as elucidated through such assays, is essential for advancing their therapeutic applications and for the development of novel, more selective adrenergic agonists.
References
A Comparative Guide to the In Vivo Vasoconstrictive Effects of Fenoxazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo vasoconstrictive effects of Fenoxazoline, a potent alpha-adrenergic agonist, against other commonly used nasal decongestants. Due to a lack of direct comparative in vivo studies involving this compound in publicly available literature, this guide leverages data from studies on analogous compounds, namely Oxymetazoline and Xylometazoline, to provide a comprehensive overview for research and drug development purposes. The experimental protocols and signaling pathways described herein are intended to serve as a foundational framework for conducting in vivo validation studies of this compound.
Comparison of Vasoconstrictive Performance
While direct in vivo comparative data for this compound is limited, its pharmacological profile as a selective α1-adrenergic receptor agonist allows for a theoretical comparison with the well-documented vasoconstrictors Oxymetazoline and Xylometazoline. The following table summarizes key performance indicators based on existing literature for Oxymetazoline and Xylometazoline, with projected performance for this compound based on its mechanism of action.
| Parameter | This compound (Projected) | Oxymetazoline | Xylometazoline |
| Primary Receptor Target(s) | α1-Adrenergic Agonist | α1 and α2-Adrenergic Agonist | α1 and α2-Adrenergic Agonist |
| Onset of Action | Rapid | Rapid | Rapid |
| Duration of Action | Moderate | Long-acting | Moderate to Long-acting |
| Vasoconstrictive Potency | Potent | Potent | Potent |
| Rebound Congestion | Potential for rebound with prolonged use | Known to cause rebound congestion (rhinitis medicamentosa) with prolonged use | Known to cause rebound congestion with prolonged use |
Experimental Protocols
To validate the in vivo vasoconstrictive effects of this compound and enable direct comparison with other vasoconstrictors, the following experimental protocols are recommended.
In Vivo Model: Rabbit Nasal Congestion Model
A common and effective model for studying nasal decongestants is the histamine-induced nasal congestion model in rabbits.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
This compound hydrochloride solution (test substance)
-
Oxymetazoline hydrochloride solution (comparator)
-
Xylometazoline hydrochloride solution (comparator)
-
Saline solution (placebo control)
-
Histamine solution
-
Anesthesia (e.g., urethane)
-
Nasal resistance measurement apparatus (e.g., rhinomanometer)
-
Laser Doppler flowmeter for measuring nasal mucosal blood flow
Procedure:
-
Anesthesia and Preparation: Rabbits are anesthetized, and a cannula is inserted into the trachea for artificial respiration. The nasal cavity is gently cleared of any secretions.
-
Baseline Measurement: Baseline nasal resistance and nasal mucosal blood flow are measured using a rhinomanometer and a laser Doppler flowmeter, respectively.
-
Induction of Nasal Congestion: Nasal congestion is induced by the intranasal administration of a histamine solution.
-
Drug Administration: Once significant nasal congestion is established (as indicated by increased nasal resistance and blood flow), a single dose of the test substance (this compound), comparator, or placebo is administered intranasally.
-
Post-treatment Monitoring: Nasal resistance and mucosal blood flow are monitored and recorded at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration.
-
Data Analysis: The percentage decrease in nasal resistance and mucosal blood flow from the post-histamine baseline is calculated for each group. Statistical analysis (e.g., ANOVA) is used to compare the efficacy of this compound with the comparators and placebo.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Vasoconstriction
This compound, as an α1-adrenergic agonist, primarily induces vasoconstriction through the Gq-protein coupled receptor pathway in vascular smooth muscle cells.
Caption: Alpha-1 adrenergic receptor signaling pathway for vasoconstriction.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the logical flow of the in vivo experimental protocol described above.
Caption: Experimental workflow for in vivo vasoconstriction validation.
This guide provides a framework for the in vivo validation and comparison of this compound. The successful execution of these, or similar, experimental protocols will be crucial in definitively establishing its vasoconstrictive profile relative to other commercially available agents.
Fenoxazoline's Adrenergic Receptor Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative overview of fenoxazoline's interaction with various adrenergic receptor subtypes. Due to a lack of publicly available quantitative data, this document focuses on a qualitative description of this compound's activity, detailed experimental protocols for assessing adrenergic receptor binding and function, and the signaling pathways involved.
This compound is established as a sympathomimetic agent, primarily utilized as a nasal decongestant. Its therapeutic effect stems from its activity as an agonist at alpha-adrenergic receptors located on the smooth muscle of blood vessels within the nasal mucosa. The activation of these receptors leads to vasoconstriction, which in turn reduces swelling and nasal congestion. While its primary target is considered to be the alpha-1 adrenergic receptor, some evidence suggests a secondary, less potent interaction with alpha-2 adrenergic receptors. There is currently no publicly available data to indicate any significant activity of this compound at beta-adrenergic receptor subtypes.
Quantitative Comparison of Adrenergic Receptor Subtype Interactions
Despite a comprehensive search of scientific literature, specific quantitative data detailing the binding affinity (Ki) and functional potency (EC50) of this compound at the various adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2) could not be located. To facilitate future research and provide a clear representation of the current knowledge gap, the following table illustrates how such comparative data would be presented.
Table 1: Binding Affinity and Functional Activity of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| α1A-Adrenergic | This compound | Data not available | Data not available |
| α1B-Adrenergic | This compound | Data not available | Data not available |
| α1D-Adrenergic | This compound | Data not available | Data not available |
| α2A-Adrenergic | This compound | Data not available | Data not available |
| α2B-Adrenergic | This compound | Data not available | Data not available |
| α2C-Adrenergic | This compound | Data not available | Data not available |
| β1-Adrenergic | This compound | Data not available | Data not available |
| β2-Adrenergic | This compound | Data not available | Data not available |
Experimental Protocols for Determining Adrenergic Receptor Cross-Reactivity
To ascertain the cross-reactivity profile of a compound such as this compound, a series of standardized in vitro experiments are necessary. These assays provide quantitative measures of binding affinity and functional activity at specific receptor subtypes.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To quantify the binding affinity of this compound for each adrenergic receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing a single human adrenergic receptor subtype.
-
Competitive Binding: A constant concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [¹²⁵I]-cyanopindolol for β receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Filtration: Following incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50) and efficacy.
1. Calcium Mobilization Assay (for Gq-coupled α1-receptors):
-
Principle: α1-adrenergic receptors couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium.
-
Procedure: Cells expressing the α1-receptor subtype are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon addition of this compound is measured to determine the EC50 for calcium mobilization.
2. cAMP Inhibition Assay (for Gi-coupled α2-receptors):
-
Principle: α2-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Procedure: Cells expressing the α2-receptor subtype are stimulated with forskolin to increase cAMP levels. The ability of this compound to inhibit this forskolin-induced cAMP production is measured to determine its EC50.
3. cAMP Accumulation Assay (for Gs-coupled β-receptors):
-
Principle: β-adrenergic receptors couple to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Procedure: The accumulation of cAMP in cells expressing the β-receptor subtype is measured following the application of this compound to determine its EC50.
Adrenergic Receptor Signaling Pathways
The interaction of this compound with different adrenergic receptor subtypes would initiate distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for α1, α2, and β-adrenergic receptors.
Caption: Signaling pathways of adrenergic receptor subtypes.
Experimental Workflow Overview
The systematic evaluation of a compound's cross-reactivity involves a logical progression from binding studies to functional characterization.
Fenoxazoline: A Preclinical Efficacy Analysis Against Placebo for Nasal Decongestion
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the quantitative data from a randomized, double-blind, vehicle-controlled study investigating the effects of an imidazoline derivative (oxymetazoline) on nasal airway resistance (NAR) and subjective nasal congestion. In preclinical and clinical studies, a vehicle (the formulation without the active ingredient) serves as a placebo to control for any effects of the delivery medium itself.
| Outcome Measure | Treatment Group | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | Change from Baseline | Statistical Significance (p-value) |
| **Nasal Airway Resistance (Pa·s/cm³) ** | Oxymetazoline (0.05% w/v) | 0.41 ± 0.10 | Significantly Reduced | Significant Decrease | < 0.001 |
| Vehicle (Placebo) | 0.39 ± 0.11 | No significant change | No significant change | Not Significant | |
| Subjective Nasal Congestion (Visual Analogue Scale, 0-100) | Oxymetazoline (0.05% w/v) | Similar to Placebo | Significantly Reduced | Significant Decrease | = 0.012 |
| Vehicle (Placebo) | Similar to Oxymetazoline | No significant change | No significant change | Not Significant |
Data is representative of a study on a similar imidazoline derivative, oxymetazoline, as a surrogate for fenoxazoline preclinical data.[3][4]
Experimental Protocols
The following section details the typical methodologies employed in preclinical and clinical studies to assess the efficacy of nasal decongestants like this compound against a placebo or vehicle control.
Study Design:
A randomized, double-blind, placebo-controlled crossover or parallel-group study design is the gold standard.
-
Randomization: Subjects are randomly assigned to receive either the active treatment (this compound) or a placebo/vehicle.
-
Double-blinding: Neither the subjects nor the investigators are aware of the treatment assignment to prevent bias.
-
Placebo/Vehicle Control: The placebo consists of the same formulation (e.g., nasal spray) as the active treatment but without this compound. This controls for any psychological or physiological effects of the administration process and the vehicle components.
Key Experiments:
1. Measurement of Nasal Airway Resistance (NAR) using Rhinomanometry:
-
Objective: To objectively quantify the resistance to airflow through the nasal passages.
-
Methodology:
-
A rhinomanometer is used to measure the pressure and flow of air through the nasal cavities during breathing.
-
Baseline NAR is measured for each subject before treatment administration.
-
Following the administration of this compound or placebo nasal spray, NAR is measured at predefined time intervals (e.g., 15, 30, 60, 120 minutes) to assess the onset and duration of action.
-
The change in NAR from baseline is calculated for both treatment groups and compared statistically.[3]
-
2. Assessment of Nasal Mucosal Blood Flow using Laser Doppler Flowmetry:
-
Objective: To directly measure the effect of this compound on blood flow in the nasal mucosa, confirming its vasoconstrictor action.
-
Methodology:
-
A laser Doppler flowmetry probe is placed on the surface of the nasal mucosa.
-
The probe emits a low-power laser beam, and the Doppler shift of the reflected light from moving red blood cells is used to calculate blood flow.
-
Baseline blood flow is recorded before treatment.
-
After administration of this compound or placebo, blood flow is continuously or intermittently monitored.
-
A significant dose-dependent decrease in blood flow is expected with this compound compared to placebo.
-
3. Subjective Evaluation of Nasal Congestion:
-
Objective: To assess the subject's perception of nasal congestion.
-
Methodology:
-
Subjects are asked to rate the severity of their nasal congestion on a Visual Analogue Scale (VAS). The scale typically ranges from 0 (no congestion) to 100 (most severe congestion).
-
Baseline scores are recorded before treatment.
-
Scores are then collected at various time points after administration of this compound or placebo.
-
The change in subjective scores from baseline is compared between the two groups.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound, as an alpha-1 adrenergic receptor agonist, initiates a well-defined intracellular signaling cascade upon binding to its receptor on vascular smooth muscle cells in the nasal mucosa. This pathway ultimately leads to vasoconstriction.
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow for a Preclinical Efficacy Study
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of this compound against a placebo.
Caption: Experimental workflow for a this compound vs. placebo preclinical study.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Frontiers | PART I: Imidazolines and the Changing Face of Nasal Decongestants [frontiersin.org]
- 3. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of Fenoxazoline efficacy in research studies
For researchers and professionals in drug development, a thorough understanding of a compound's efficacy, supported by robust statistical analysis and comparative data, is paramount. This guide provides a detailed examination of Fenoxazoline, a sympathomimetic agent used as a nasal decongestant, within the context of related alpha-adrenergic agonists. While direct, extensive clinical trial data with statistical analysis for this compound is limited in publicly available literature, this guide synthesizes the known pharmacology and provides a comparative framework using data from clinically similar and widely studied alternatives, such as Oxymetazoline and Xylometazoline.
This compound hydrochloride, found in products like Rhinox, Nasenol, and Nasostop, functions by stimulating alpha-adrenergic receptors in the blood vessels of the nasal mucosa.[1] This action leads to vasoconstriction, reducing blood flow and thereby decreasing swelling and nasal congestion.[1][2] The onset of relief is typically rapid, providing almost immediate alleviation of congestion.[1]
Comparative Efficacy of Alpha-Adrenergic Agonist Nasal Decongestants
To contextualize the potential efficacy of this compound, it is useful to examine the performance of other drugs in the same class for which more extensive data is available. The following table summarizes key efficacy endpoints from studies on Oxymetazoline and Xylometazoline. A column for this compound is included to highlight the current data gap and underscore the need for further research.
| Drug Class | Active Ingredient | Efficacy Endpoint | Results | Statistical Significance | Reference |
| Imidazoline Derivative | This compound | Reduction in Nasal Congestion | Data not available | Data not available | |
| Imidazoline Derivative | Oxymetazoline 0.05% | Change in Nasal Airway Resistance (NAR) | Statistically significant improvement in NAR compared to placebo.[3] | p < 0.05 | |
| Imidazoline Derivative | Oxymetazoline 0.05% | Subjective Nasal Congestion Score | Significantly higher improvement in scores compared to vehicle at all hourly time-points up to 12 hours. | Data not available | |
| Imidazoline Derivative | Xylometazoline 0.1% | Change in Nasal Airway Resistance (NAR) | Reduces nasal airway resistance by an average of 37.3% for up to 8 hours. | Data not available | |
| Imidazoline Derivative | Oxymetazoline vs. Xylometazoline | Comparison of Decongestive Effects (Nasal Resistance, Airflow) | No statistically significant difference in decongestive effects between Oxymetazoline and Xylometazoline. | Data not available |
Signaling Pathway and Mechanism of Action
This compound, as an alpha-adrenergic agonist, primarily targets alpha-1 adrenergic receptors on the smooth muscle cells of blood vessels in the nasal passages. Activation of these G-protein coupled receptors initiates an intracellular signaling cascade, leading to vasoconstriction.
Experimental Protocols
To facilitate future research on this compound, a generalized experimental protocol for evaluating the efficacy of a topical nasal decongestant is outlined below. This protocol is based on methodologies from studies of similar compounds.
Objective: To assess the efficacy and safety of this compound nasal spray in reducing nasal congestion in adults with allergic rhinitis.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult volunteers with a documented history of allergic rhinitis and current nasal congestion.
Intervention:
-
Treatment Group: this compound nasal spray (e.g., 0.1% solution), two sprays per nostril.
-
Control Group: Placebo nasal spray (vehicle), two sprays per nostril.
Outcome Measures:
-
Primary Endpoint: Change from baseline in Nasal Airway Resistance (NAR) as measured by posterior rhinomanometry at specified time points (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.
-
Secondary Endpoints:
-
Subjective assessment of nasal congestion using a Visual Analog Scale (VAS).
-
Duration of decongestant effect.
-
Incidence and severity of adverse events (e.g., nasal burning, stinging, rebound congestion).
-
Statistical Analysis:
-
The primary efficacy analysis will be a comparison of the mean change in NAR from baseline between the this compound and placebo groups using an analysis of covariance (ANCOVA), with baseline NAR as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods (e.g., t-tests or Wilcoxon rank-sum tests for continuous variables, and chi-square or Fisher's exact tests for categorical variables).
-
A p-value of <0.05 will be considered statistically significant.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a nasal decongestant.
Conclusion and Future Directions
This compound is a well-established alpha-adrenergic agonist used for nasal decongestion. While its mechanism of action is well understood and analogous to other drugs in its class, there is a clear need for dedicated clinical trials to quantify its efficacy and establish a comprehensive safety profile through rigorous statistical analysis. The provided comparative data for Oxymetazoline and Xylometazoline, along with the detailed experimental protocol, offer a valuable framework for researchers and drug development professionals to design and conduct future studies on this compound. Such research would be instrumental in providing the high-quality evidence needed to fully understand its therapeutic potential and place in the clinical landscape.
References
Safety Operating Guide
Navigating the Disposal of Fenoxazoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Fenoxazoline, a sympathomimetic agent often used in research as a nasal decongestant. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.
It is critical to note that a specific Safety Data Sheet (SDS) for this compound should always be consulted for the most accurate and detailed disposal information. The following procedures are based on general best practices for laboratory chemical and pharmaceutical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to segregation, containment, and labeling, culminating in removal by a certified hazardous waste contractor.
-
Waste Identification and Segregation :
-
Solid Waste : This includes unused or expired pure this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE. Solid waste should be collected in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste : This includes solutions containing this compound and solvent rinses of contaminated glassware. Liquid waste should be collected in a separate, compatible, and shatter-resistant liquid waste container. Do not mix with incompatible chemicals.[1]
-
Sharps Waste : Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management :
-
All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[2]
-
Containers should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and inspected weekly for any signs of leakage.
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents, including any solvents and their approximate concentrations.
-
-
Disposal Request :
-
Once a waste container is full or is no longer needed, a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart of liquid or 1 kilogram of solid | |
| Time Limit for Removal from SAA Once Full | Within 3 calendar days |
Note: It is crucial to consult your institution's specific guidelines and local regulations, as these may vary.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling Fenoxazoline
This document provides crucial safety, operational, and disposal protocols for laboratory professionals handling Fenoxazoline. The following guidelines are based on standard practices for managing chemical compounds in a research setting. Researchers must always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive safety information and comply with their institution's safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, appropriate PPE is essential to prevent dermal contact, inhalation, and eye exposure.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Equipment | Specification & Use Case |
| Hand Protection | Double-layered gloves | Wear two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard).[3] Change gloves every 30-60 minutes or immediately if they are torn, punctured, or contaminated.[1][4] |
| Body Protection | Disposable Gown | Use a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. Gowns should not be worn outside the immediate work area. |
| Eye & Face Protection | Safety Goggles & Face Shield | Wear chemical splash goggles. When there is a risk of splashing, a full face shield should be used in conjunction with goggles. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is recommended for handling powders to prevent inhalation. For managing large spills, a chemical cartridge-type respirator may be necessary. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where hazardous drugs are handled and must be removed before exiting the area. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure during the handling of this compound.
Step 1: Preparation
-
Designate a specific area for handling, preferably within a chemical fume hood or a biological safety cabinet (BSC).
-
Cover the work surface with a plastic-backed absorbent pad. Change the pad after the procedure or if a spill occurs.
-
Assemble all necessary equipment and materials, including PPE and waste disposal containers, before beginning work.
-
Ensure a hazardous drug spill kit is readily accessible.
Step 2: Handling and Compounding
-
Don all required PPE as outlined in the table above.
-
When weighing the powdered form, do so within a ventilated enclosure to prevent aerosolization.
-
Use syringes and IV sets with Luer-lock fittings to minimize leakage.
-
Avoid eating, drinking, or applying cosmetics in the designated handling area.
Step 3: Post-Handling
-
Decontaminate all work surfaces after use.
-
Carefully remove outer gloves and dispose of them in a designated hazardous waste container before leaving the immediate work area.
-
Remove all other disposable PPE and discard it in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
This compound Signaling Pathway
This compound functions as a sympathomimetic agent, primarily targeting alpha-1 adrenergic receptors in the smooth muscle cells of blood vessels. Its activation of these receptors initiates a G-protein coupled signaling cascade, leading to vasoconstriction.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
